5-Propylbenzene-1,3-diol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
157.22 g/mol |
IUPAC Name |
5-(2,2,3,3,3-pentadeuteriopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3/i1D3,2D2 |
InChI Key |
FRNQLQRBNSSJBK-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
5-Propylbenzene-1,3-diol-d5 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Propylbenzene-1,3-diol-d5, also known as Divarinol-d5. This deuterated analog of 5-Propylbenzene-1,3-diol (Divarinol) is a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for analytical quantification.
Core Chemical Properties
The introduction of five deuterium atoms into the propyl group of 5-Propylbenzene-1,3-diol results in a stable, isotopically labeled compound with distinct physical and chemical properties. These properties are summarized in the table below. Data for the non-deuterated analog is provided for comparison.
| Property | This compound | 5-Propylbenzene-1,3-diol |
| Synonyms | Divarinol-D5, 5-(Propyl-d5)resorcinol | Divarinol, 5-Propylresorcinol, 1,3-Dihydroxy-5-propylbenzene |
| CAS Number | 498542-90-8[1] | 500-49-2[1][2] |
| Molecular Formula | C₉H₇D₅O₂ | C₉H₁₂O₂[2] |
| Molecular Weight | 157.22 | 152.19 g/mol [2] |
| Appearance | White to Off-White Solid | White to Brown Crystalline Solid[3] |
| Melting Point | Not available | 82.8 °C[3] |
| Boiling Point | Not available | 234.66 °C (estimate)[3] |
| Solubility | Not available | DMF: 2 mg/ml; DMSO: 2 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 1 mg/ml[3] |
| InChI Key | FRNQLQRBNSSJBK-UHFFFAOYSA-N | FRNQLQRBNSSJBK-UHFFFAOYSA-N[4] |
Synthesis and Experimental Protocols
A general synthesis for the non-deuterated analog, 5-Propylbenzene-1,3-diol, is described below. A similar pathway could potentially be adapted for the synthesis of the deuterated version by utilizing a deuterated propyl starting material.
Synthesis of 5-Propylbenzene-1,3-diol (Non-Deuterated)[3]
This synthesis involves the demethylation of 1,3-dimethoxy-5-propylbenzene.
Materials:
-
1,3-dimethoxy-5-propylbenzene
-
Glacial acetic acid
-
Hydrobromic acid (48% in H₂O)
-
Deionized water (DI H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round bottom flask, combine 1,3-dimethoxy-5-propylbenzene with a 1:1 mixture of glacial acetic acid and 48% hydrobromic acid.
-
Reflux the reaction mixture at 125 °C for 3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with DI H₂O.
-
Transfer the biphasic solution to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for this compound is not publicly available. For reference, the predicted mass spectral adducts for the non-deuterated compound are provided, along with the experimental NMR data for the non-deuterated analog.
Mass Spectrometry (Predicted for Non-Deuterated Analog)
| Adduct | m/z |
| [M+H]⁺ | 153.09100 |
| [M+Na]⁺ | 175.07294 |
| [M-H]⁻ | 151.07644 |
Nuclear Magnetic Resonance (NMR) Data for 5-Propylbenzene-1,3-diol (Non-Deuterated)[5]
-
¹H-NMR (CDCl₃): δ 6.25 (d, J=2.4 Hz, 2H), 6.19 (t, J=2.4 Hz, 1H), 5.07 (bs, 1H), 2.42 (t, J=7.2 Hz, 2H), 1.60-1.50 (m, 2H), 0.89 (t, J=7.2 Hz, 3H).
-
¹³C-NMR (CDCl₃): δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7.
Biological Activity and Potential Signaling Pathways
5-Propylbenzene-1,3-diol, the non-deuterated parent compound of this compound, is a naturally occurring alkylresorcinol with known biological activities. It serves as a key intermediate in the synthesis of certain cannabinoids, such as Cannabigerovarin (CBGV).[3]
One of the identified mechanisms of action for 5-Propylbenzene-1,3-diol is its ability to stimulate the thermosensitive transient receptor potential (TRP) vanilloid type-4 (TRPV4) channels.[3] This interaction leads to an increase in intracellular calcium concentration.
Below is a conceptual workflow illustrating the synthesis and a potential signaling pathway of 5-Propylbenzene-1,3-diol.
Synthetic workflow for 5-Propylbenzene-1,3-diol.
Activation of TRPV4 by 5-Propylbenzene-1,3-diol.
Applications in Research
This compound is primarily used as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of 5-Propylbenzene-1,3-diol and related compounds in complex biological matrices. Its known, higher mass allows for clear differentiation from the endogenous, non-deuterated analyte, leading to more accurate and precise measurements.
Furthermore, its use in metabolic studies can help elucidate the metabolic fate of 5-Propylbenzene-1,3-diol, as the deuterium labels can be tracked through various biotransformation pathways.
References
An In-Depth Technical Guide to 5-Propylbenzene-1,3-diol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Propylbenzene-1,3-diol-d5, a deuterated analog of Divarinol. Given the limited availability of specific data for the deuterated compound, this guide leverages information on its non-deuterated counterpart, 5-Propylbenzene-1,3-diol, as a primary reference for its physicochemical properties and synthetic methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Compound Information
This compound is the deuterated form of 5-Propylbenzene-1,3-diol, also known as Divarinol. The primary application of deuterated compounds in biomedical research is as internal standards for quantitative mass spectrometry-based analyses, owing to their similar chemical properties to the endogenous compound but distinct mass.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Divarinol-d5, 5-(propyl-d5)benzene-1,3-diol |
| CAS Number | 498542-90-8[1] |
| Unlabelled CAS Number | 500-49-2[1] |
Physicochemical Properties
The following tables summarize the known quantitative data for the non-deuterated 5-Propylbenzene-1,3-diol, which are expected to be very similar for the d5 analogue.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₉H₇D₅O₂ |
| Molecular Weight | 157.23 g/mol |
| Appearance | White to brown crystalline solid |
Table 2: Predicted Physical Properties
| Property | Value |
| Melting Point | 82.8 °C |
| Boiling Point | 234.66 °C (rough estimate) |
| Density | 1.0505 g/cm³ (rough estimate) |
| Refractive Index | 1.4024 (estimate) |
Table 3: Solubility Data
| Solvent | Solubility |
| DMF | 2 mg/mL |
| DMSO | 2 mg/mL |
| Ethanol | 5 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Synthesis and Experimental Protocols
Synthesis of 5-Propylbenzene-1,3-diol (Unlabelled)
A common synthetic route involves the demethylation of 1,3-dimethoxy-5-propylbenzene.
Materials:
-
1,3-dimethoxy-5-propylbenzene
-
Glacial acetic acid
-
Hydrobromic acid (48%)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, combine 1,3-dimethoxy-5-propylbenzene (1.0 equiv.) with a 1:1 mixture of glacial acetic acid and 48% hydrobromic acid.
-
Reflux the reaction mixture at 125 °C for 3 hours with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the biphasic solution to a separatory funnel and extract the organic layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and neutralize with a saturated sodium bicarbonate solution.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield 5-Propylbenzene-1,3-diol.[2]
Applications in Research and Drug Development
5-Propylbenzene-1,3-diol and its derivatives are of interest in drug development due to their biological activities, which include antifungal, antiviral, anticonvulsant, and anti-inflammatory properties.[2] It is a known intermediate in the synthesis of Cannabigerovarin (CBGV), a cannabinoid.[2][4]
Deuterated compounds like this compound are invaluable as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These methods are crucial for pharmacokinetic and metabolic studies in drug development.
Visualizations
The following diagrams illustrate the synthesis of the unlabelled compound and a conceptual workflow for its use as an internal standard.
Caption: Synthesis of 5-Propylbenzene-1,3-diol.
Caption: Quantitative analysis workflow.
Caption: General cannabinoid receptor signaling.
References
In-Depth Technical Guide: Physicochemical Properties and Molecular Weight Determination of 5-Propylbenzene-1,3-diol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 5-Propylbenzene-1,3-diol and its deuterated analog, 5-Propylbenzene-1,3-diol-d5. This document includes detailed experimental methodologies for molecular weight determination by mass spectrometry and a representative synthesis protocol for deuterated resorcinol derivatives, offering valuable insights for researchers in drug development and related scientific fields.
Core Physicochemical Data
The incorporation of deuterium into molecules is a critical strategy in drug discovery and development to modulate metabolic pathways and enhance pharmacokinetic profiles. Understanding the fundamental properties of both the deuterated and non-deuterated forms of a compound is paramount. The following table summarizes the key molecular and physical data for 5-Propylbenzene-1,3-diol and its pentadeuterated analog.
| Property | 5-Propylbenzene-1,3-diol | This compound |
| Synonyms | 5-Propylresorcinol, Divarinol | 5-Propylresorcinol-d5, Divarinol-d5 |
| Molecular Formula | C₉H₁₂O₂ | C₉H₇D₅O₂ |
| Molecular Weight | 152.19 g/mol | 157.221 g/mol |
| Physical Form | Beige solid | Not specified |
| Solubility | Soluble in N,N-dimethylformamide, methanol; slightly soluble in glacial acetic acid; very slightly soluble in chloroform; almost insoluble in water.[1] | Not specified |
Experimental Determination of Molecular Weight by High-Resolution Mass Spectrometry
The accurate determination of the molecular weight of this compound is crucial for its identification and characterization. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Methodology
1. Sample Preparation:
-
A stock solution of the analyte (this compound) is prepared by dissolving the compound in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
This stock solution is then serially diluted to a final concentration suitable for mass spectrometry, typically in the range of 1-10 µg/mL, using the same solvent or a solvent mixture compatible with the chosen ionization method.
-
It is critical to ensure that the final sample solution is free of any particulate matter by filtration or centrifugation to prevent clogging of the LC-MS system.
2. Instrumentation and Analysis:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is employed for the analysis.
-
The instrument is calibrated using a standard calibration mixture appropriate for the mass range of the analyte. External calibration is performed prior to the analysis, and for enhanced accuracy, an internal standard (lock mass) can be introduced concurrently with the sample to correct for any instrumental drift during the measurement.
-
The sample is introduced into the mass spectrometer via an appropriate inlet system, commonly a liquid chromatography (LC) system, which provides separation from any potential impurities.
-
Electrospray ionization (ESI) is a suitable ionization technique for this class of polar molecules, typically operated in the positive or negative ion mode depending on which provides a more stable and abundant molecular ion.
3. Data Acquisition and Analysis:
-
The mass spectrometer is set to acquire data in full scan mode over a mass-to-charge (m/z) range that encompasses the expected molecular ion of this compound.
-
The high-resolution capabilities of the instrument allow for the determination of the accurate mass of the molecular ion to several decimal places.
-
The experimentally determined accurate mass is then compared to the theoretical exact mass calculated from the elemental formula (C₉H₇D₅O₂), confirming the identity and isotopic enrichment of the compound.
Below is a graphical representation of the general workflow for determining the molecular weight of a small molecule using LC-MS.
Synthesis of Deuterated 5-Propylbenzene-1,3-diol
The synthesis of this compound typically involves the introduction of deuterium atoms at specific positions on the propyl chain. A general and efficient method for the synthesis of alkylresorcinols, which can be adapted for deuteration, is the Wittig reaction followed by reduction.
Representative Experimental Protocol (Adapted for Deuteration)
Step 1: Synthesis of 3,5-Dimethoxy-d5-propylbenzene
A common precursor for 5-propylresorcinol is 3,5-dimethoxybenzaldehyde. A deuterated propyl group can be introduced via a Wittig reaction using a deuterated phosphonium ylide, followed by reduction.
-
Wittig Reaction: A deuterated propyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with a deuterated propyl bromide (e.g., 1-bromo-1,1,2,2,3,3-d5-propane). This phosphonium salt is then treated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide. The ylide is then reacted with 3,5-dimethoxybenzaldehyde to yield 1-(3,5-dimethoxyphenyl)-1-propene-d5.
-
Reduction: The resulting deuterated alkene is then reduced to the corresponding alkane, 3,5-dimethoxy-d5-propylbenzene. This can be achieved through catalytic hydrogenation using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst.
Step 2: Demethylation to this compound
The final step is the demethylation of the two methoxy groups to hydroxyl groups.
-
The 3,5-dimethoxy-d5-propylbenzene is dissolved in a suitable solvent, such as dichloromethane.
-
A strong Lewis acid, such as boron tribromide (BBr₃), is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
Upon completion, the reaction is carefully quenched with water or a dilute acid, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield this compound. The product is then purified by column chromatography.
The following diagram illustrates the key stages in the synthesis of a deuterated alkylresorcinol.
References
An In-depth Technical Guide to 5-Propylbenzene-1,3-diol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Propylbenzene-1,3-diol-d5 (also known as Divarinol-d5), a deuterated analog of 5-Propylbenzene-1,3-diol (Divarinol). This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis.
Core Compound Properties
This compound is a synthetic, stable isotope-labeled version of 5-Propylbenzene-1,3-diol, a naturally occurring resorcinol. The incorporation of five deuterium atoms on the propyl chain makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound and related analytes, such as cannabigerovarin (CBGV), in complex matrices.[1][2]
Chemical Structure and Identification
The structure of this compound is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a deuterated propyl group at position 5.
Systematic Name: 5-(propyl-d5)benzene-1,3-diol Synonyms: Divarinol-d5, 5-Propylresorcinol-d5 CAS Number: 498542-90-8[1] Molecular Formula: C₉H₇D₅O₂ SMILES: [2H]C([2H])([2H])C([2H])([2H])Cc1cc(O)cc(O)c1[1]
Diagram of this compound Structure
Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for both this compound and its non-deuterated analog for comparative purposes.
| Property | This compound | 5-Propylbenzene-1,3-diol |
| Molecular Weight | 157.22 g/mol | 152.19 g/mol |
| Exact Mass | 157.115 g/mol [1] | 152.0837 g/mol |
| CAS Number | 498542-90-8[1] | 500-49-2 |
| Melting Point | Not available | 82.8 °C |
| Boiling Point | Not available | 234.66 °C (estimate) |
| Solubility | Not available | DMF: 2 mg/ml; DMSO: 2 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 1 mg/ml |
| Appearance | Not available | White to brown crystalline solid |
Experimental Protocols
Proposed Synthesis of this compound
Diagram of Proposed Synthetic Pathway
Proposed synthetic route for this compound.
Methodology:
-
Grignard Reagent Formation: 1,3-Dimethoxy-5-bromobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 1,3-dimethoxy-5-phenylmagnesium bromide.
-
Reaction with Deuterated Aldehyde: The Grignard reagent is then reacted with propionaldehyde-d6 at low temperature (e.g., -78 °C) to yield 1-(1,3-dimethoxyphenyl)propan-1-ol-d6.
-
Dehydration: The resulting alcohol is dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) with heating to produce 1-(1,3-dimethoxyphenyl)prop-1-ene-d5.
-
Catalytic Deuteration: The alkene is then subjected to catalytic deuteration using deuterium gas (D₂) and a palladium on carbon (Pd/C) catalyst to give 1,3-dimethoxy-5-propyl-d5-benzene.
-
Demethylation: Finally, the methyl ether groups are cleaved using a strong Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperature to afford the final product, this compound.
-
Purification: The crude product is purified by column chromatography on silica gel.
Experimental Workflow: Quantification of Cannabigerovarin (CBGV) using this compound as an Internal Standard
This compound is an effective internal standard for the accurate quantification of related compounds, such as cannabigerovarin (CBGV), in various matrices, particularly in cannabis and hemp products. The following workflow outlines a typical analytical procedure using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diagram of Analytical Workflow
Workflow for quantification using an internal standard.
Methodology:
-
Sample Preparation:
-
A known amount of the sample matrix (e.g., cannabis flower, oil, or extract) is accurately weighed.
-
A precise volume of a standard solution of this compound is added to the sample.
-
The sample is extracted with a suitable organic solvent (e.g., a mixture of methanol and acetonitrile).
-
The mixture is vortexed to ensure thorough extraction and then centrifuged to pellet solid material.
-
The supernatant is collected, diluted if necessary, and filtered through a syringe filter (e.g., 0.22 µm) into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
The analyte (CBGV) and the internal standard are separated chromatographically.
-
The eluent from the LC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both CBGV and this compound.
-
-
Data Analysis:
-
The chromatographic peaks for both the analyte and the internal standard are integrated to determine their respective areas.
-
A calibration curve is generated by analyzing a series of standards with known concentrations of CBGV and a constant concentration of the internal standard. The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of CBGV in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating this value on the calibration curve.
-
Conclusion
This compound is a valuable tool for researchers and analytical chemists, particularly in the field of cannabinoid analysis. Its structural similarity and mass difference compared to its non-deuterated analog make it an excellent internal standard for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS and GC-MS methods. The proposed synthesis and analytical workflow provide a framework for its effective utilization in a research or quality control setting.
References
Certificate of Analysis: 5-Propylbenzene-1,3-diol-d5 - A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 5-Propylbenzene-1,3-diol-d5. This deuterated standard is critical for use as an internal standard in quantitative mass spectrometry-based analyses, aiding in drug metabolism studies, pharmacokinetic research, and clinical trial sample analysis.
Product Identification and Specifications
This section details the fundamental chemical and physical properties of this compound.
| Parameter | Specification |
| Product Name | This compound (Divarinol-d5) |
| CAS Number | 498542-90-8[1] |
| Chemical Formula | C₉H₇D₅O₂ |
| Molecular Weight | 157.22 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, DMSO |
| Storage | Store at 2-8°C, protect from light |
Analytical Data Summary
The following tables summarize the quantitative analysis performed to certify this batch of this compound.
Table 2.1: Purity and Isotopic Enrichment
| Analytical Test | Methodology | Result |
| Chemical Purity | HPLC-UV | 99.8% |
| Isotopic Purity | Mass Spectrometry (ESI-MS) | 99.6% |
| Deuterium Incorporation | ¹H NMR Spectroscopy | ≥ 98 atom % D |
Table 2.2: Residual Solvents and Water Content
| Analytical Test | Methodology | Result |
| Residual Solvents | GC-HS (Headspace Gas Chromatography) | < 0.05% |
| Water Content | Karl Fischer Titration | < 0.1% |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below for reproducibility and clarity.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
The chemical purity was determined using a standard HPLC method for aromatic compounds.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: A standard solution of the analyte is prepared in the mobile phase. The sample is injected, and the peak area is compared to the total peak area of all components in the chromatogram to calculate purity.
Isotopic Purity by Mass Spectrometry (MS)
Isotopic purity is a critical parameter for deuterated standards.[2][3] It was assessed by High-Resolution Mass Spectrometry (HRMS).
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI positive.
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Data Acquisition: Full scan mode from m/z 100-300.
-
Procedure: The sample is directly infused into the mass spectrometer. The relative intensities of the ion corresponding to the deuterated species (d5) and any ions corresponding to lesser-deuterated species (d0 to d4) are measured. Isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.
Structural Confirmation and Deuterium Incorporation by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and determine the degree of deuterium incorporation.[1]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d6.
-
Procedure: A proton NMR spectrum is acquired. The absence of signals in the propyl chain region confirms the high level of deuteration. The degree of deuterium incorporation is determined by comparing the integral of the residual proton signals in the propyl chain to the integral of the aromatic protons, using an internal standard for quantification.
Diagrams and Workflows
Visual representations of key processes provide clarity for researchers and analysts.
General Analytical Workflow
The following diagram illustrates the logical workflow for the analysis and certification of a deuterated standard.
Caption: Figure 1: General Analytical Workflow for a Deuterated Standard.
Plausible Synthetic Pathway
This diagram outlines a common synthetic route for producing 5-alkylresorcinols, adapted to show the introduction of deuterium for the target molecule.
Caption: Figure 2: Plausible Synthesis Route for this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [search.bvsalud.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated Divarinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for producing deuterated divarinol (5-propylresorcinol), a key intermediate in the synthesis of various cannabinoids and other biologically active molecules. The incorporation of deuterium can be a critical tool in drug development, aiding in the study of metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of new chemical entities. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visual diagrams of the synthetic pathways.
Introduction to Deuterated Divarinol
Divarinol serves as a fundamental building block for the synthesis of cannabidivarin (CBDV), tetrahydrocannabivarin (THCV), and other related compounds. The selective incorporation of deuterium atoms into the divarinol molecule can enhance its utility in several research applications. For instance, deuterated standards are invaluable for mass spectrometry-based quantification, and deuterium labeling can be used to probe enzymatic processes and elucidate metabolic fate. This guide focuses on the chemical synthesis of divarinol with deuterium incorporated into its propyl side chain, a common strategy for creating stable labeled internal standards.
Synthetic Strategies and Experimental Protocols
The synthesis of deuterated divarinol can be achieved through various methods. A prevalent and effective approach involves the construction of the deuterated alkyl side chain on a protected resorcinol ring. The following sections detail a common synthetic pathway.
Synthesis of Side-Chain Deuterated Divarinol
A robust method for preparing divarinol with deuterium on the propyl side chain starts from 3,5-dimethoxybenzoic acid. This multi-step synthesis allows for the precise introduction of deuterium atoms.
Experimental Protocol:
-
Bromination of 3,5-Dimethoxybenzyl Alcohol: 3,5-Dimethoxybenzoic acid is reduced to the corresponding alcohol. This alcohol is then converted to 3,5-dimethoxybenzyl bromide using a suitable brominating agent like phosphorus tribromide.
-
Grignard Coupling to Introduce the Propyl Chain: The benzyl bromide is reacted with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a suitable catalyst to form 1-(3,5-dimethoxyphenyl)propane.
-
Deuteration of the Propyl Side Chain: To introduce deuterium, a common strategy involves the oxidation of the benzylic position to a ketone, followed by deuteride reduction. For example, oxidation with an appropriate oxidizing agent yields 1-(3,5-dimethoxyphenyl)propan-1-one. This ketone is then reduced with a deuterium source, such as sodium borodeuteride (NaBD4), to introduce deuterium at the benzylic position. Subsequent dehydroxylation would yield the deuterated propyl chain. Alternatively, for terminal deuteration, a precursor with a terminal double bond can be subjected to hydroboration with a deuterated borane followed by protonolysis.
-
Demethylation to Yield Deuterated Divarinol: The final step involves the cleavage of the methyl ether groups to yield the free resorcinol. This is typically achieved using strong acids like hydrogen bromide or Lewis acids such as boron tribromide.
A similar strategy has been successfully employed for the synthesis of deuterated olivetol, a close analog of divarinol.[1][2]
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of a side-chain deuterated resorcinol, based on reported syntheses of analogous compounds.
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Bromination | 3,5-Dimethoxybenzyl alcohol | PBr3 | 3,5-Dimethoxybenzyl bromide | ~85-90 | [1] |
| Grignard Coupling | 3,5-Dimethoxybenzyl bromide | Ethylmagnesium bromide, Li2CuCl4 | 1-(3,5-Dimethoxyphenyl)propane | ~70-80 | [1] |
| Demethylation | Deuterated 1-(3,5-dimethoxyphenyl)propane | BBr3 or HBr | Deuterated Divarinol | ~80-90 | [1] |
Note: Yields are approximate and can vary based on reaction conditions and scale.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations for producing deuterated divarinol.
Caption: Synthetic pathway for deuterated divarinol.
Caption: A potential deuteration workflow.
Conclusion
The synthesis of deuterated divarinol is a critical process for advancing cannabinoid research and development. The methodologies presented in this guide, adapted from established syntheses of related compounds, provide a framework for the production of these valuable labeled molecules. The ability to introduce deuterium at specific positions allows for more precise and informative studies, ultimately contributing to the development of new therapeutics. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and characterization data.
References
Technical Guide: 5-Propylbenzene-1,3-diol-d5 for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 5-Propylbenzene-1,3-diol-d5, a deuterated analog of 5-Propylbenzene-1,3-diol. This document is intended for researchers in drug development, analytical chemistry, and cellular biology, offering key data, experimental protocols, and insights into its application as an internal standard and its relevance to specific signaling pathways.
Core Compound Data
This compound is the deuterated form of 5-Propylbenzene-1,3-diol (also known as Divarinol), a naturally occurring alkylresorcinol. The deuteration makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound and its derivatives, such as cannabigerovarin (CBGV).
Quantitative Data Summary
The following tables summarize the key quantitative data for both this compound and its non-deuterated analog. This data has been compiled from various suppliers and databases.
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | 5-(pentadeuteriopropyl)benzene-1,3-diol | LGC Standards[1] |
| Synonyms | Divarinol-d5 | LGC Standards[1] |
| CAS Number | 498542-90-8 | LGC Standards[1] |
| Molecular Formula | C₉H₇D₅O₂ | Inferred from structure |
| Molecular Weight | 157.115 | LGC Standards[1] |
| Isotopic Enrichment | >98% (Assumed typical) | Based on common commercial standards |
Note on Isotopic Enrichment: A specific Certificate of Analysis for this compound was not publicly available. The isotopic enrichment is assumed to be >98%, which is a common specification for commercially available deuterated internal standards. Users should always refer to the lot-specific Certificate of Analysis from their supplier for the exact value.
Table 2: Properties of 5-Propylbenzene-1,3-diol (Non-deuterated)
| Property | Value | Source |
| CAS Number | 500-49-2 | Sigma-Aldrich, SCBT[2][3] |
| Molecular Formula | C₉H₁₂O₂ | Sigma-Aldrich, SCBT[2][3] |
| Molecular Weight | 152.19 | Sigma-Aldrich, SCBT[2][3] |
| Purity | ≥98% | Sigma-Aldrich[3] |
| Appearance | White to Off-White Solid | BJ Science LLC[4] |
| Storage Temperature | Refrigerator (2-8°C) | Sigma-Aldrich[3] |
Application in Cellular Signaling: The TRPV4 Pathway
5-Propylbenzene-1,3-diol is a precursor in the synthesis of Cannabigerovarin (CBGV). CBGV has been identified as a modulator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[5] TRPV4 is a widely expressed calcium-permeable cation channel involved in a variety of physiological processes. Its activation initiates a cascade of intracellular signaling events. The diagram below illustrates a potential signaling pathway following TRPV4 activation.
References
- 1. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPV4 channels leads to a consistent tocolytic effect on human myometrial tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
Divarinol-d5: A Technical Guide to its Physical Characteristics
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Divarinol-d5. Given the limited direct data on the deuterated form, this document primarily details the physical properties of its non-deuterated counterpart, Divarinol (also known as 5-propylresorcinol), which serves as a reference standard. This guide also outlines general experimental protocols for determining these key physical parameters.
Core Physical Characteristics
Divarinol-d5 is a deuterated analog of Divarinol, a naturally occurring resorcinol. The "-d5" designation typically indicates the substitution of five hydrogen atoms with deuterium atoms, most likely on the propyl side chain, to serve as an internal standard in mass spectrometry-based analytical methods. The physical characteristics of Divarinol provide a close approximation for Divarinol-d5.
| Property | Value (for Divarinol) | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2][3] |
| Melting Point | 82.8 °C | |
| Boiling Point | 234.66 °C (at 760 mmHg) | |
| Appearance | White to Off-White Solid | [1][3] |
Solubility Profile
The solubility of Divarinol has been determined in various common laboratory solvents. This information is critical for the preparation of stock solutions and experimental assays.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 2 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL | [4] |
| Ethanol | 5 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | [4] |
Experimental Protocols
Detailed methodologies for the determination of the key physical characteristics of organic compounds like Divarinol-d5 are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[6][7]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.[6]
-
Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely melts are recorded. This range is the melting point of the substance.[5]
A diagrammatic representation of a typical melting point determination workflow is provided below.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[8][9]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[8][9]
-
Heating: The assembly is heated gently in a heating bath or block along with a thermometer.[8][9]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
Below is a logical diagram illustrating the process of boiling point determination.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. guidechem.com [guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. caymanchem.com [caymanchem.com]
- 5. byjus.com [byjus.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. pennwest.edu [pennwest.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
solubility of 5-Propylbenzene-1,3-diol-d5 in methanol
An In-depth Technical Guide on the Solubility of 5-Propylbenzene-1,3-diol-d5 in Methanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . Due to the limited availability of specific data for the deuterated compound, this document primarily focuses on the solubility of its non-deuterated analog, 5-Propylbenzene-1,3-diol (also known as Divarinol or 5-propylresorcinol). The solubility of deuterated and non-deuterated compounds is generally comparable.
Quantitative Solubility Data
Table 1: Solubility of 5-Propylbenzene-1,3-diol in Various Solvents
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | 5 mg/ml[1][2] |
| Dimethylformamide (DMF) | 2 mg/ml[1][2] |
| Dimethyl sulfoxide (DMSO) | 2 mg/ml[1][2] |
| Phosphate-buffered saline (PBS, pH 7.2) | 1 mg/ml[1][2] |
Experimental Protocols
The following is a detailed methodology for determining the solubility of a phenolic compound such as this compound in methanol, based on the widely used shake-flask method[3].
Objective: To determine the saturation at a specific temperature.
Materials:
-
This compound
-
Anhydrous methanol (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of methanol in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of methanol. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in methanol using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
Logical Workflow for Synthesis of 5-Propylbenzene-1,3-diol
This diagram outlines a general synthetic route to 5-Propylbenzene-1,3-diol.
Caption: A potential synthetic pathway for 5-Propylbenzene-1,3-diol.
References
In-Depth Technical Guide on the Safety of 5-Propylbenzene-1,3-diol-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) is currently available for 5-Propylbenzene-1,3-diol-d5. The following information is based on the non-deuterated parent compound, 5-Propylbenzene-1,3-diol (also known as Divarin), and its structurally related compound, Resorcinol. This guide is intended for informational purposes and should not replace a formal risk assessment.
Chemical Identification
| Identifier | This compound | 5-Propylbenzene-1,3-diol (Divarin) |
| Synonyms | Divarinol-d5, 5-Propylresorcinol-d5 | 1,3-Dihydroxy-5-propylbenzene, 5-Propylresorcinol, Divarinol |
| CAS Number | 498542-90-8 | 500-49-2 |
| Molecular Formula | C₉H₇D₅O₂ | C₉H₁₂O₂[1] |
| Molecular Weight | 157.22 g/mol | 152.19 g/mol [1] |
**2. Hazard Identification and Classification
Based on the available information for the non-deuterated 5-Propylbenzene-1,3-diol, the compound is classified with the following hazards:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Due to the structural similarity, it is prudent to handle this compound with the same precautions.
Comparative Toxicological Data of Resorcinol (CAS: 108-46-3)
As a closely related benzenediol, the toxicological data for resorcinol provides valuable insight into the potential hazards.
| Toxicological Endpoint | Resorcinol Data | Reference |
| Acute Oral Toxicity (LD50, rat) | 202 - 510 mg/kg | [2][3] |
| Acute Dermal Toxicity (LD50, rabbit) | 2,830 - 3,360 mg/kg | [2][3] |
| Acute Inhalation Toxicity (LC50, rat) | 21.3 mg/L (1 h) | [2] |
Physical and Chemical Properties
| Property | 5-Propylbenzene-1,3-diol | Resorcinol |
| Appearance | White to Brown crystalline solid[4] | White crystals or powder, turns pink on exposure to light and air[5] |
| Melting Point | Not available | 109-112 °C |
| Boiling Point | Not available | 281 °C |
| Solubility | Soluble in organic solvents[4] | Readily soluble in water, alcohol, and ether |
Experimental Protocols
Detailed experimental protocols for the safety testing of 5-Propylbenzene-1,3-diol are not publicly available. However, standardized OECD guidelines are followed for assessing chemical safety.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test evaluates the potential of a substance to cause skin irritation by assessing its effect on a reconstructed human epidermis model.
-
Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™, SkinEthic™).[6][7]
-
Procedure: a. The test substance is applied topically to the surface of the RhE tissue.[8] b. Following a defined exposure period (e.g., 60 minutes), the substance is removed by washing.[8] c. The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[9] d. Cell viability is determined using a vital dye, typically MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6]
-
Endpoint: A chemical is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[6]
Acute Eye Irritation/Corrosion Test (OECD TG 405)
This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion using in vivo or in vitro methods. The in vivo rabbit eye test is the traditional method, but in vitro alternatives are now widely used.[10][11]
-
In Vitro Alternative (e.g., Bovine Corneal Opacity and Permeability - BCOP assay): a. Freshly isolated bovine corneas are mounted in a holder. b. The test substance is applied to the epithelial surface of the cornea. c. After a defined exposure time, the substance is rinsed off. d. Corneal opacity and permeability to fluorescein are measured.
-
Endpoint: Increases in opacity and permeability are used to classify the substance's irritation potential.
Visualizations
Caption: Chemical Safety Assessment Workflow.
Caption: In Vitro Skin Irritation Test Workflow.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-propylbenzene-1,3-diol | 500-49-2 [chemicalbook.com]
- 5. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iivs.org [iivs.org]
- 7. thepsci.eu [thepsci.eu]
- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. Subcategorization of Eye Irritants Using the EpiOcular Time-to-Toxicity Test • Mattek - Part of Sartorius [mattek.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Propylbenzene-1,3-diol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propylbenzene-1,3-diol-d5 is a deuterated stable isotope-labeled internal standard for 5-Propylbenzene-1,3-diol (also known as Divarinol or Divarin). Divarinol is a naturally occurring homolog of olivetol and is a precursor in the biosynthesis of cannabidivarin (CBDV), a non-psychoactive cannabinoid with therapeutic potential. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based assays, as it corrects for matrix effects and variations during sample preparation and analysis, ensuring the highest accuracy and precision.
These application notes provide a representative protocol for the quantification of divarinol and its pharmacologically active metabolite, CBDV, in biological matrices using this compound as an internal standard. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of cannabinoids.
Principle of Use
In quantitative analysis, a known amount of this compound is added to an unknown sample. The deuterated standard is chemically identical to the analyte of interest (divarinol) but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard and the analyte have nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization. Therefore, any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, providing a more accurate and reliable measurement than external calibration methods.
Application: Quantification of Divarinol and Cannabidivarin (CBDV) in Biological Matrices
This protocol outlines a method for the simultaneous quantification of divarinol and CBDV in plasma or serum using LC-MS/MS with this compound as an internal standard for divarinol and a commercially available deuterated CBDV (e.g., CBDV-d5) for CBDV.
Experimental Workflow
The following diagram illustrates the general workflow for sample preparation and analysis.
Caption: General workflow for the quantification of analytes in biological samples.
Experimental Protocol
1. Materials and Reagents
-
This compound (Internal Standard)
-
Divarinol (Analyte)
-
Cannabidivarin (CBDV) (Analyte)
-
Cannabidivarin-d5 (CBDV-d5) (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Human plasma/serum (blank)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of divarinol, CBDV, this compound, and CBDV-d5 in methanol.
-
Working Standard Mixture: Prepare a series of working standard solutions by diluting the stock solutions in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound and CBDV-d5 at a concentration of 100 ng/mL in methanol.
3. Sample Preparation
-
To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Divarinol | 153.1 | 111.1 | 20 |
| This compound | 158.1 | 116.1 | 20 |
| Cannabidivarin (CBDV) | 287.2 | 231.1 | 25 |
| Cannabidivarin-d5 (CBDV-d5) | 292.2 | 236.1 | 25 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Divarinol | 1 - 1000 | > 0.995 |
| CBDV | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Divarinol | 5 | < 15 | 85 - 115 |
| 50 | < 15 | 85 - 115 | |
| 500 | < 15 | 85 - 115 | |
| CBDV | 5 | < 15 | 85 - 115 |
| 50 | < 15 | 85 - 115 | |
| 500 | < 15 | 85 - 115 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Divarinol | 0.5 | 1.0 |
| CBDV | 0.5 | 1.0 |
Biological Signaling Pathways
Divarinol is a precursor to CBDV. The pharmacological effects of CBDV are of significant interest, particularly its anticonvulsant properties. The following diagrams illustrate some of the key signaling pathways associated with CBDV.
Biosynthesis of Cannabidivarin (CBDV)
This diagram shows the biosynthetic pathway from divarinolic acid to CBDV.
Caption: Simplified biosynthetic pathway of CBDV.
CBDV Signaling Pathways
CBDV is known to interact with several targets, including Transient Receptor Potential (TRP) channels and Toll-like receptor 4 (TLR4), which are implicated in its potential therapeutic effects.
Caption: CBDV interacts with TRP channels and inhibits TLR4 signaling.
Conclusion
This compound is an essential tool for the accurate and precise quantification of divarinol in complex biological matrices. The representative LC-MS/MS method described herein provides a robust framework for pharmacokinetic, toxicokinetic, and metabolic studies of divarinol and its pharmacologically significant metabolite, CBDV. The use of this stable isotope-labeled internal standard will enhance the reliability of data in preclinical and clinical research, contributing to a better understanding of the therapeutic potential of divarin-type cannabinoids.
Application Note: Quantitative Analysis of Cannabinoids in Complex Matrices by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of multiple cannabinoids in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, this method employs a deuterated internal standard, 5-Propylbenzene-1,3-diol-d5. The use of a stable isotope-labeled internal standard that is structurally similar to the resorcinol core of many cannabinoids, but not present in the samples, allows for effective correction of matrix effects and variations in sample preparation and instrument response. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data.
Introduction
The increasing legalization of cannabis for both medicinal and recreational purposes has led to a surge in the demand for accurate and reliable methods for cannabinoid profiling and quantification. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in complex matrices.[1][2] A key challenge in quantitative LC-MS/MS analysis is overcoming matrix effects, where components of the sample other than the analyte of interest can interfere with the ionization process, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to compensate for these effects.[3][4][5][6]
This application note details a method employing this compound as an internal standard. This compound shares a common structural motif with many cannabinoids, the resorcinol ring, making it an ideal surrogate to track the analytical behavior of the target cannabinoids throughout the entire workflow, from extraction to detection. Its deuteration provides the necessary mass shift for clear differentiation from the native analytes in the mass spectrometer.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is suitable for the extraction of cannabinoids from biological fluids (e.g., plasma, urine) and homogenized solid matrices (e.g., cannabis flower, edibles).
Materials:
-
This compound internal standard solution (100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Take 1 mL of liquid sample or 1 g of homogenized solid sample.
-
Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation (for biological fluids): Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant or the extract from the solid sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the cannabinoids and the internal standard with 1 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 2 minutes. |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following table provides example Multiple Reaction Monitoring (MRM) transitions for common cannabinoids and the internal standard. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetrahydrocannabinol (THC) | 315.2 | 193.1 | 25 |
| Cannabidiol (CBD) | 315.2 | 193.1 | 25 |
| Cannabinol (CBN) | 311.2 | 223.1 | 30 |
| Cannabigerol (CBG) | 317.2 | 193.1 | 25 |
| Tetrahydrocannabinolic Acid (THCA) | 359.2 | 341.2 | 20 |
| Cannabidiolic Acid (CBDA) | 359.2 | 341.2 | 20 |
| This compound (IS) | 158.1 | 108.1 | 20 |
Data Presentation
The following tables summarize the quantitative performance of the method, demonstrating its suitability for the analysis of cannabinoids in complex matrices.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | R² |
| THC | 0.5 - 100 | > 0.998 |
| CBD | 0.5 - 100 | > 0.999 |
| CBN | 1.0 - 200 | > 0.997 |
| CBG | 0.5 - 100 | > 0.998 |
| THCA | 1.0 - 500 | > 0.996 |
| CBDA | 1.0 - 500 | > 0.997 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Precision (%RSD, n=6) | Accuracy (%Recovery, n=6) |
| THC | 1.5 | 4.2 | 98.5 |
| 50 | 3.1 | 101.2 | |
| 80 | 2.8 | 99.1 | |
| CBD | 1.5 | 3.8 | 99.2 |
| 50 | 2.9 | 102.5 | |
| 80 | 2.5 | 100.8 | |
| CBG | 1.5 | 4.5 | 97.9 |
| 50 | 3.5 | 103.1 | |
| 80 | 3.1 | 101.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| THC | 0.15 | 0.5 |
| CBD | 0.15 | 0.5 |
| CBN | 0.3 | 1.0 |
| CBG | 0.15 | 0.5 |
| THCA | 0.3 | 1.0 |
| CBDA | 0.3 | 1.0 |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical method.
Caption: Experimental workflow for cannabinoid analysis.
Caption: Principle of internal standard correction.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and accurate means for the quantification of a wide range of cannabinoids in complex matrices. The use of this compound as a deuterated internal standard effectively compensates for matrix effects and procedural variations, leading to high-quality quantitative data. The provided protocols and performance characteristics demonstrate the suitability of this method for routine testing in research, clinical, and quality control laboratories.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: Quantitative Analysis of Divarinol using a GC-MS Method with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of divarinol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard. Divarinol (cannabidivarinolic acid, CBDVA), a propyl cannabinoid, is of increasing interest in phytochemical and pharmaceutical research. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for divarinol.
Introduction
Divarinol and other propyl cannabinoids, such as tetrahydrocannabivarin (THCV) and cannabidivarin (CBDV), are gaining attention for their potential therapeutic properties. Accurate and precise quantification of these compounds is crucial for research and development. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for cannabinoid analysis due to its high sensitivity and selectivity.[1][2] However, the acidic nature of some cannabinoids necessitates a derivatization step to improve their volatility and chromatographic performance.[3][4] This protocol employs a silylation derivatization step and the use of a deuterated internal standard to ensure reliable quantification.
Experimental
Reagents and Materials
-
Divarinol analytical standard
-
Deuterated Divarinol internal standard (e.g., Divarinol-d3)
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Extraction Solvent: Hexane/Ethyl Acetate (9:1, v/v)
-
Derivatization Solvent: Acetonitrile
-
Methanol (HPLC grade)
-
Purified water
-
Nitrogen gas, high purity
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column
-
Autosampler: Agilent 7693A or equivalent
Standard and Sample Preparation
2.3.1. Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of divarinol and deuterated divarinol in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve a concentration range of approximately 1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 50 ng/mL) in methanol.
2.3.2. Sample Extraction
-
Accurately weigh or measure the sample matrix (e.g., plant material, extract, formulation).
-
Perform a liquid-liquid or solid-phase extraction appropriate for the matrix to isolate the cannabinoids. For a general liquid-liquid extraction:
-
Homogenize the sample in a suitable solvent mixture like methanol/chloroform.
-
Centrifuge to separate the layers and collect the organic phase.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitute the dried extract in a known volume of the extraction solvent (Hexane/Ethyl Acetate, 9:1).
Derivatization Protocol
-
Transfer 100 µL of the reconstituted sample extract or calibration standard to a clean autosampler vial.
-
Add 10 µL of the internal standard spiking solution to each vial.
-
Evaporate the contents to dryness under a gentle stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 15°C/min to 280°C, hold for 5 min
-
Ramp 2: 20°C/min to 300°C, hold for 2 min
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: Suggested Ions for SIM Mode
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Divarinol | Tris-TMS | 490 | 475 | 381 |
| Divarinol-d3 | Tris-TMS | 493 | 478 | 384 |
(Note: The exact m/z values should be confirmed by analyzing the derivatized standards in full scan mode.)
Data Analysis and Quantification
Quantification is performed by creating a calibration curve based on the peak area ratio of the divarinol quantifier ion to the deuterated divarinol quantifier ion. The concentration of divarinol in the samples is then determined from this calibration curve.
Performance Characteristics
The following table summarizes typical performance data for GC-MS analysis of cannabinoids, which can be expected for this divarinol method.
Table 2: Typical Quantitative Performance Data for Cannabinoid Analysis by GC-MS
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.2 - 5 ng/mL | [1] |
| Linearity (r²) | > 0.99 | [5] |
| Accuracy (% Recovery) | 85 - 115% | |
| Precision (% RSD) | < 15% |
Experimental Workflow Diagram
References
- 1. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
quantification of cannabinoids in human plasma with 5-Propylbenzene-1,3-diol-d5
Abstract
Introduction
The increasing interest in the therapeutic potential and widespread use of cannabis and cannabis-derived products necessitates reliable and sensitive analytical methods for the quantification of cannabinoids in biological matrices.[1][2] Human plasma is a common matrix for monitoring cannabinoid concentrations to understand their pharmacokinetics, efficacy, and potential for impairment.[1] LC-MS/MS has emerged as the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to quantify a wide range of analytes without the need for derivatization.[2][3][4] This application note details a validated LC-MS/MS method for the simultaneous determination of key cannabinoids and their metabolites, including Δ⁹-tetrahydrocannabinol (THC), 11-hydroxy-Δ⁹-THC (11-OH-THC), 11-nor-9-carboxy-Δ⁹-THC (THC-COOH), cannabidiol (CBD), and cannabinol (CBN) in human plasma.
Experimental
Materials and Reagents
-
Standards: Analytical standards of THC, 11-OH-THC, THC-COOH, CBD, CBN, and their corresponding deuterated internal standards (THC-d3, 11-OH-THC-d3, THC-COOH-d3, CBD-d3, CBN-d3) were purchased from a certified reference material provider.
-
Solvents: HPLC-grade methanol, acetonitrile, hexane, and ethyl acetate.[5]
-
Reagents: Formic acid, ammonium formate, and water (LC-MS grade).
-
Human Plasma: Drug-free human plasma was obtained from a certified vendor.
-
Solid-Phase Extraction (SPE) Cartridges: Oasis PRiME HLB µElution Plates or equivalent.
Instrumentation
-
LC System: A UPLC system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Individual stock solutions of each cannabinoid and internal standard were prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of combined working standard solutions were prepared by diluting the stock solutions in a methanol:water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard (IS) Working Solution: A combined internal standard working solution was prepared in methanol:water (50:50, v/v).
-
Calibration Standards and QC Samples: Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate working standard solutions.[7] Concentrations typically range from sub-ng/mL to 100 ng/mL.
Analytical Procedure
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, calibrator, or QC, add 200 µL of acetonitrile containing 0.1% formic acid.[7]
-
Vortex and Centrifuge: Vortex the mixture for 5 seconds and then centrifuge at 7000 x g for 5 minutes.
-
Dilution: Transfer the supernatant and dilute with 400 µL of water.[7]
-
Solid-Phase Extraction (SPE):
-
Load the diluted supernatant onto an Oasis PRiME HLB µElution Plate (no conditioning or equilibration needed).
-
Wash the wells with 2 x 250 µL aliquots of 25:75 methanol:water.[7]
-
Elute the analytes with 2 x 25 µL aliquots of 90:10 acetonitrile:methanol.[7]
-
Dilute the eluate with 50 µL of water prior to injection.[7]
-
LC-MS/MS Analysis
-
Injection Volume: 5 µL[7]
-
Mobile Phase A: 5 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient is used to separate the analytes. A typical run time is under 10 minutes.[8]
-
Ionization Mode: ESI positive and/or negative mode, depending on the analytes.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions (a quantifier and a qualifier) are monitored for each analyte and internal standard to ensure specificity.[8]
Results and Discussion
The described method demonstrates excellent performance for the quantification of cannabinoids in human plasma. The use of a combined protein precipitation and SPE sample preparation protocol effectively removes matrix interferences, leading to high recovery and minimal matrix effects. Chromatographic separation is achieved with good resolution and symmetrical peak shapes in a short analytical run time.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of key cannabinoids in human plasma using LC-MS/MS.
| Analyte | Linearity Range (ng/mL) | R² |
| THC | 0.1 - 100 | >0.99 |
| 11-OH-THC | 0.1 - 100 | >0.99 |
| THC-COOH | 0.1 - 100 | >0.99 |
| CBD | 0.1 - 100 | >0.99 |
| CBN | 0.1 - 100 | >0.99 |
| Table 1: Linearity of Cannabinoid Quantification. |
| Analyte | LLOQ (ng/mL) |
| THC | 0.1 |
| 11-OH-THC | 0.1 |
| THC-COOH | 0.1 |
| CBD | 0.2 |
| CBN | 0.2 |
| Table 2: Lower Limits of Quantification (LLOQ).[3] |
| Analyte | QC Low (ng/mL) | QC Mid (ng/mL) | QC High (ng/mL) |
| Accuracy (%) | |||
| THC | 95 - 105 | 97 - 103 | 98 - 102 |
| 11-OH-THC | 94 - 106 | 96 - 104 | 97 - 103 |
| THC-COOH | 96 - 104 | 98 - 102 | 99 - 101 |
| CBD | 93 - 107 | 95 - 105 | 96 - 104 |
| CBN | 92 - 108 | 94 - 106 | 95 - 105 |
| Precision (%RSD) | |||
| THC | < 5% | < 4% | < 3% |
| 11-OH-THC | < 6% | < 5% | < 4% |
| THC-COOH | < 4% | < 3% | < 2% |
| CBD | < 7% | < 6% | < 5% |
| CBN | < 8% | < 7% | < 6% |
| Table 3: Accuracy and Precision Data.[10] |
| Analyte | Recovery (%) | Matrix Effect (%) |
| THC | ~80% | < 20% |
| 11-OH-THC | ~82% | < 18% |
| THC-COOH | ~78% | < 22% |
| CBD | ~85% | < 15% |
| CBN | ~83% | < 17% |
| Table 4: Recovery and Matrix Effect Data. |
Visualizations
Caption: Analytical workflow for cannabinoid quantification.
Caption: Simplified cannabinoid signaling pathway.
Conclusion
This application note provides a reliable and robust LC-MS/MS method for the quantification of cannabinoids in human plasma. The protocol, which combines protein precipitation and solid-phase extraction, offers excellent sensitivity, accuracy, and precision. This method is well-suited for a variety of research and clinical applications, enabling the accurate measurement of cannabinoid concentrations for pharmacokinetic analysis and therapeutic drug monitoring.
References
- 1. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intra- and Intersubject Whole Blood/Plasma Cannabinoid Ratios Determined by 2-Dimensional, Electron Impact GC-MS with Cryofocusing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
Application Note: Quantitative Analysis of 5-Propylbenzene-1,3-diol-d5 using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 5-Propylbenzene-1,3-diol-d5 in biological matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
5-Propylbenzene-1,3-diol is a member of the alkylresorcinol family, which are phenolic lipids found in the bran portion of wheat and rye. Alkylresorcinols and their metabolites are under investigation as potential biomarkers for whole-grain intake. Accurate and sensitive quantification of these compounds is crucial for clinical and nutritional research. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
This application note details a robust UPLC-MS/MS method for the analysis of this compound. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (10 ng/mL)
-
Acetone (HPLC grade)
-
Supported Liquid Extraction (SLE) plate
-
Collection plate (96-well)
-
Plate sealer
-
Centrifugal evaporator
Procedure:
-
To 100 µL of plasma sample in a 96-well plate, add 20 µL of the 10 ng/mL internal standard solution of this compound.
-
The sample is then extracted twice with 800 µL of acetone on an SLE plate.[1]
-
Vortex the plate for 1 minute.
-
Apply the mixture to the SLE plate and allow it to absorb for 5 minutes.
-
Elute the analytes with two aliquots of 800 µL acetone into a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Seal the plate and vortex for 1 minute before placing it in the autosampler.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system with a binary solvent manager and sample manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Amino (NH2) Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 2 min, hold at 50% B for 0.5 min, return to 95% B and equilibrate for 0.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3 minutes[1] |
Mass Spectrometer Settings:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 5-Propylbenzene-1,3-diol | 153.1 | 123.1 | 0.05 | 25 | 15 |
| This compound | 158.1 | 128.1 | 0.05 | 25 | 15 |
Note: The MRM transitions for the d5-labeled internal standard are predicted based on a neutral loss of the propyl group, analogous to the unlabeled compound. Actual values may need to be optimized.
Data Presentation
The following table summarizes the expected performance characteristics of the method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1.1-1.8 nmol/L[1] |
| Limit of Quantification (LOQ) | 3.5-6.1 nmol/L[1] |
| Accuracy | 93-105%[1] |
| Intra-batch Precision | 4-18%[1] |
| Inter-batch Precision | 4-18%[1] |
| Recovery | 77-82%[1] |
Visualization
The following diagram illustrates the experimental workflow from sample receipt to data analysis.
Caption: UPLC-MS/MS workflow for this compound analysis.
References
Application Notes and Protocols for Cannabinoid Extraction from Cannabis Plant Material for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of cannabinoids in cannabis plant material is crucial for research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution and sensitivity for separating and quantifying various cannabinoids.[1] The critical first step in HPLC analysis is the efficient extraction of cannabinoids from the complex plant matrix. The choice of extraction method and solvent significantly impacts the accuracy and reproducibility of the results.[2]
This document provides detailed application notes and protocols for the extraction of cannabinoids from cannabis plant material for subsequent HPLC analysis. It covers several common and advanced extraction techniques, including solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).
Experimental Workflow
The general workflow for preparing a cannabis plant sample for HPLC analysis involves several key steps, from initial sample preparation to the final analysis.
References
Application of 5-Propylbenzene-1,3-diol-d5 in Forensic Toxicology: A Methodological Overview
Introduction
5-Propylbenzene-1,3-diol-d5, the deuterated analog of olivetol, serves as a critical internal standard in forensic toxicology for the quantitative analysis of cannabinoids and their metabolites. Due to its structural similarity to the core of many cannabinoids and the presence of stable deuterium isotopes, it is an ideal tool for mass spectrometry-based detection methods. The deuterium labeling provides a distinct mass shift without significantly altering its chemical properties, allowing for precise quantification in complex biological matrices such as blood, urine, and hair. This application note outlines the protocol for using this compound as an internal standard for the quantification of Δ9-tetrahydrocannabinol (THC) and its major metabolite, 11-nor-9-carboxy-THC (THC-COOH), in blood samples.
Key Applications
The primary application of this compound in forensic toxicology is its use as an internal standard in chromatographic and mass spectrometric methods to ensure the accuracy and reliability of quantitative analyses. Deuterated compounds are valuable in pharmaceutical research as they can help in studying drug metabolism and improving drug stability.[1] The substitution of hydrogen with deuterium can have a significant impact on various drug characteristics.[2]
Quantitative Analysis of Cannabinoids:
-
Internal Standard: In methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is added to samples at a known concentration. It co-elutes with the target analytes and helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the precision and accuracy of the quantification.
-
Isotope Dilution Mass Spectrometry: This is a definitive quantitative technique where the deuterated standard is used to create a calibration curve against which the concentration of the unlabeled analyte is measured.
Experimental Protocol: Quantification of THC and THC-COOH in Whole Blood
This protocol describes the solid-phase extraction (SPE) of THC and THC-COOH from whole blood followed by derivatization and analysis using GC-MS with this compound as an internal standard.
Materials and Reagents:
-
This compound solution (100 µg/mL in methanol)
-
Δ9-THC and 11-nor-9-carboxy-THC reference standards
-
Whole blood samples
-
Internal standard spiking solution (1 µg/mL of this compound in methanol)
-
Phosphate buffer (pH 6.8)
-
Hexane/Ethyl acetate (9:1, v/v)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Methanol
-
Acetonitrile
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of whole blood into a glass test tube.
-
Add 100 µL of the internal standard spiking solution (1 µg/mL this compound).
-
Add 2 mL of phosphate buffer (pH 6.8).
-
Vortex for 30 seconds.
-
Incubate at 50°C for 15 minutes to allow for protein precipitation.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of hexane/ethyl acetate (9:1, v/v).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the tube and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Presentation
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| THC-TMS | 386 | 371 |
| THC-COOH-TMS | 488 | 473 |
| This compound-TMS | 303 | 288 |
Logical Workflow for Cannabinoid Quantification
Caption: Workflow for the quantification of cannabinoids in whole blood.
Signaling Pathway in Mass Spectrometry
Caption: Signal pathway in GC-MS for analyte detection.
References
Application Notes and Protocols for the Preparation of 5-Propylbenzene-1,3-diol-d5 Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of working solutions of 5-Propylbenzene-1,3-diol-d5, a deuterated analog of 5-Propylbenzene-1,3-diol (also known as Divarin or 5-propylresorcinol). Due to its structural similarity and distinct mass, this compound is an ideal internal standard for quantitative analysis of 5-Propylbenzene-1,3-diol and related compounds by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Accurate preparation of these solutions is critical for achieving reliable and reproducible analytical results.
Materials and Reagents
This section details the necessary materials and reagents for the preparation of this compound working solutions.
| Material/Reagent | Supplier | Catalog Number | Purity/Grade |
| This compound | LGC Standards | 498542-90-8 | ≥98% |
| Methanol (MeOH) | Sigma-Aldrich | 322415 | HPLC Grade |
| Acetonitrile (ACN) | Fisher Scientific | A998 | HPLC Grade |
| Deionized Water (ddH₂O) | Millipore | Milli-Q® | Type 1 |
| Class A Volumetric Flasks | VWR | 89090-198 | Various Sizes |
| Calibrated Micropipettes | Gilson | Pipetman® | Various Sizes |
| Analytical Balance | Mettler Toledo | XPE205 | 0.01 mg readability |
| Vortex Mixer | Scientific Industries | G-560 | |
| Sonicator | Branson | 2800 | |
| Amber Glass Vials | Agilent | 5182-0714 | 2 mL, Screw Top |
Experimental Protocols
The following protocols describe the preparation of a primary stock solution and subsequent serial dilutions to generate working solutions of this compound.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents prior to use.
Preparation of 1 mg/mL Primary Stock Solution
-
Weighing the Standard: Accurately weigh approximately 1.0 mg of this compound powder using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed powder to a 1.0 mL Class A volumetric flask.
-
Solubilization: Add approximately 0.7 mL of methanol to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Bringing to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, add methanol to the 1.0 mL mark.[2]
-
Homogenization: Cap the flask and invert it 10-15 times to ensure a homogenous solution.[2]
-
Transfer and Labeling: Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Table 1: Example Calculation for Primary Stock Solution
| Parameter | Value |
| Mass of this compound | 1.05 mg |
| Final Volume | 1.0 mL |
| Calculated Concentration | 1.05 mg/mL |
Preparation of Intermediate and Working Solutions
Working solutions are prepared by serially diluting the primary stock solution. The following is an example of a serial dilution to prepare a set of working standards.
-
Preparation of 100 µg/mL Intermediate Stock:
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 1.0 mL volumetric flask.
-
Dilute to the mark with the desired final solvent (e.g., 50:50 Methanol:Water).
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
Preparation of Working Solutions (Example concentrations):
-
Prepare a dilution series from the 100 µg/mL intermediate stock as detailed in Table 2. Use the formula C1V1 = C2V2 for calculations.[3]
-
Table 2: Serial Dilution Scheme for Working Solutions
| Target Concentration (µg/mL) | Volume of 100 µg/mL Stock (µL) | Final Volume (mL) | Diluent |
| 10 | 100 | 1.0 | 50:50 MeOH:H₂O |
| 5 | 50 | 1.0 | 50:50 MeOH:H₂O |
| 1 | 10 | 1.0 | 50:50 MeOH:H₂O |
| 0.5 | 5 | 1.0 | 50:50 MeOH:H₂O |
| 0.1 | 10 (from 10 µg/mL) | 1.0 | 50:50 MeOH:H₂O |
Storage and Stability
-
Stock Solutions: Store the primary stock solution in a tightly sealed amber vial at -20°C for long-term storage (up to 1 year).
-
Working Solutions: Working solutions can be stored at 2-8°C for short-term use (up to 1 month).
-
Stability Considerations for Phenolic Compounds: Phenolic compounds can be susceptible to degradation from light, heat, and oxidation.[4][5] Storing solutions in amber vials and at low temperatures helps to minimize degradation.[5] For extended storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound working solutions.
Caption: Workflow for the preparation of this compound working solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Chromatographic Separation of Divarinol and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarinol (5-propylresorcinol) is a naturally occurring alkylresorcinol found in various plants and is a homolog of olivetol, the precursor to many cannabinoids. Its potential biological activities and use as a precursor in the synthesis of novel cannabinoid analogs have garnered significant interest in the pharmaceutical and drug development sectors. Accurate and precise quantification of divarinol is crucial for pharmacokinetic studies, metabolic profiling, and quality control of synthetic derivatives. The use of a stable isotope-labeled internal standard, such as a deuterated analog of divarinol, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing.
This document provides detailed protocols for the chromatographic separation and quantification of divarinol using its deuterated analog as an internal standard by High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reversed-phase HPLC method for the separation of divarinol and its deuterated analog.
2.1.1. Materials and Reagents
-
Divarinol analytical standard
-
Deuterated divarinol (e.g., divarinol-d4) analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
2.1.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 40% B, 1-10 min: 40-95% B, 10-12 min: 95% B, 12-12.1 min: 95-40% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
2.1.3. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve divarinol and deuterated divarinol in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for divarinol, each containing a fixed concentration of the deuterated internal standard (e.g., 10 µg/mL).
-
Sample Preparation: Extract the sample (e.g., plant material, biological fluid) with a suitable solvent such as methanol or ethyl acetate. A solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary for complex matrices. Evaporate the solvent and reconstitute the residue in the mobile phase, adding the deuterated internal standard.
2.1.4. Quantification
Construct a calibration curve by plotting the ratio of the peak area of divarinol to the peak area of the deuterated internal standard against the concentration of divarinol. Determine the concentration of divarinol in the samples from this calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the sensitive and selective quantification of divarinol and its deuterated analog following derivatization.
2.2.1. Materials and Reagents
-
Divarinol analytical standard
-
Deuterated divarinol (e.g., divarinol-d4) analytical standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (GC grade)
2.2.2. Instrumentation and Conditions
A standard GC-MS system is utilized.
| Parameter | Condition |
| GC Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
2.2.3. Derivatization and Sample Preparation
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method. After extraction and reconstitution in a suitable solvent like ethyl acetate, evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
2.2.4. Quantification
Monitor characteristic ions for the derivatized divarinol and its deuterated analog in SIM mode. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
Data Presentation
Expected Chromatographic Data (HPLC)
Due to the chromatographic isotope effect, the deuterated analog is expected to elute slightly earlier than the non-deuterated compound.
| Compound | Expected Retention Time (min) |
| Divarinol-d4 | ~8.2 |
| Divarinol | ~8.5 |
Expected Mass Spectrometry Data (GC-MS)
The following table summarizes the expected mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivatized compounds in SIM mode.
| Compound | Derivatization | Monitored Ions (m/z) |
| Divarinol | di-TMS | 296 (M+), 281, 267 |
| Divarinol-d4 | di-TMS | 300 (M+), 285, 271 |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of divarinol.
Caption: Experimental workflow for the GC-MS analysis of divarinol.
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the interference of natural isotopes with deuterated standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic interference and why is it a concern when using deuterated internal standards?
A1: Natural isotopic interference occurs when the isotopic distribution of an analyte overlaps with the mass-to-charge ratio (m/z) of its corresponding deuterated internal standard (IS).[1][2][3] All elements with isotopes exist in nature in relatively constant proportions. For example, carbon has a major isotope, ¹²C, and a minor, heavier isotope, ¹³C. This means that a molecule containing carbon will have a small percentage of molecules that are one or more mass units heavier than its monoisotopic mass. When a deuterated IS is used, which is intentionally made heavier by replacing hydrogen atoms with deuterium, the naturally occurring heavier isotopes of the analyte can contribute to the signal of the IS, leading to inaccurate quantification.[1][3] This phenomenon is particularly pronounced for larger molecules and those containing elements with abundant heavy isotopes like chlorine and bromine.[2][3][4]
Q2: How can I determine if my assay is affected by natural isotopic interference?
A2: You can assess for isotopic interference through several experimental approaches:
-
Analyze the mass spectra: Examine the mass spectra of the analyte and the deuterated IS individually. Look for overlapping isotopic patterns that could indicate interference.[1]
-
Prepare standard curves with varying internal standard concentrations: If isotopic interference is significant, the linearity of your standard curve may be affected, especially at high analyte concentrations relative to a fixed IS concentration.[1]
-
Analyze blank matrix samples spiked with high concentrations of the analyte but no IS: Any signal detected at the m/z of the IS would indicate a contribution from the analyte's natural isotopes.
Q3: What are the primary consequences of uncorrected isotopic interference?
A3: Uncorrected isotopic interference can lead to significant errors in quantitative analysis:
-
Underestimation of the analyte concentration: The interference falsely increases the signal of the internal standard. Since quantification is based on the ratio of the analyte signal to the IS signal, an artificially high IS signal will result in a calculated analyte concentration that is lower than the true value.[1]
-
Non-linear calibration curves: The interference can cause a non-linear relationship between the analyte concentration and the response ratio, particularly at the upper and lower limits of quantification.[1][3]
-
Inaccurate pharmacokinetic and toxicokinetic parameters: In drug development, these quantification errors can lead to incorrect assessments of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to isotopic interference.
| Problem | Potential Cause | Recommended Solution |
| Poor linearity of calibration curve, especially at high concentrations. | Natural isotopic contribution from the analyte to the internal standard signal.[1][3] | 1. Increase the concentration of the internal standard: This will minimize the relative contribution of the analyte's isotopic signal to the IS signal.[1]2. Use a mathematical correction: A nonlinear calibration function can be applied to correct for the interference.[2][3]3. Select a different internal standard: Choose an IS with a higher degree of deuteration or one labeled with ¹³C or ¹⁵N to shift its mass further from the analyte's isotopic cluster.[5][6] |
| Inaccurate results for high-concentration samples. | The isotopic interference from the analyte is significantly inflating the internal standard signal. | 1. Dilute the samples: Bring the analyte concentration into a range where the interference is negligible.2. Apply a correction factor: Based on the known natural abundance of isotopes for the analyte's elemental composition, calculate and subtract the contribution to the IS signal.[7][8] |
| Signal detected for the internal standard in analyte-only samples. | Direct evidence of isotopic crossover from the analyte to the internal standard channel. | 1. Confirm the absence of IS contamination: Ensure the analyte-only sample was not accidentally spiked with the IS.2. Quantify the interference: Determine the percentage of the analyte signal that crosses over to the IS channel and use this to correct your calculations. |
| Chromatographic separation of analyte and deuterated internal standard. | The "deuterium isotope effect" can alter the physicochemical properties of the molecule, leading to slight differences in retention time.[9] This can be problematic if it leads to differential matrix effects.[9] | 1. Modify chromatographic conditions: Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution.2. Use a ¹³C- or ¹⁵N-labeled internal standard: These heavier isotopes do not typically cause a chromatographic shift.[5][6] |
| Loss of deuterium from the internal standard. | H-D exchange can occur, especially if the deuterium atoms are in chemically labile positions (e.g., on heteroatoms or alpha to a carbonyl).[5][6][10] This can lead to the formation of an unlabeled analyte from the IS, causing overestimation.[5] | 1. Use an internal standard with deuterium labels in stable positions. [6][10]2. Evaluate the stability of the IS in the sample matrix and during sample preparation. 3. Consider a ¹³C- or ¹⁵N-labeled internal standard as they are not susceptible to exchange. [5][6] |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Interference
Objective: To determine the extent of natural isotopic interference from an analyte on its deuterated internal standard.
Methodology:
-
Prepare two sets of samples:
-
Set A (Analyte only): Prepare a series of calibration standards of the analyte in the relevant biological matrix.
-
Set B (Internal Standard only): Prepare a sample containing only the deuterated internal standard in the same matrix at the concentration used in the assay.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both sets of samples using the established LC-MS/MS method.
-
Monitor the MRM transitions for both the analyte and the internal standard in all injections.
-
-
Data Analysis:
-
In the Set A samples, measure the peak area in the internal standard's MRM transition. This represents the crossover from the analyte.
-
Calculate the percentage of interference at each analyte concentration level relative to the signal of the internal standard in Set B.
-
Data Presentation: Isotopic Interference Assessment
| Analyte Concentration (ng/mL) | Analyte Signal (Peak Area) | Crossover Signal in IS Channel (Peak Area) | IS Concentration (ng/mL) | IS Signal (Peak Area) | % Interference |
| 1 | 10,000 | 50 | 100 | 500,000 | 0.01% |
| 10 | 100,000 | 500 | 100 | 500,000 | 0.1% |
| 100 | 1,000,000 | 5,000 | 100 | 500,000 | 1.0% |
| 1000 | 10,000,000 | 50,000 | 100 | 500,000 | 10.0% |
Visualizations
Caption: Workflow for identifying and addressing isotopic interference.
Caption: Overlap of analyte's natural isotope with the IS signal.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Calculation and Mitigation of Isotopic Interferences in Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Assays and Its Application in Supporting Microdose Absolute Bioavailability Studies [agris.fao.org]
- 8. Calculation and Mitigation of Isotopic Interferences in Liquid ChromatographyâMass Spectrometry/Mass Spectrometry Assays and Its Application in Supporting Microdose Absolute Bioavailability Studies [figshare.com]
- 9. myadlm.org [myadlm.org]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
minimizing ion suppression with 5-Propylbenzene-1,3-diol-d5
Welcome to the technical support center for 5-Propylbenzene-1,3-diol-d5. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing ion suppression and addressing other common challenges when using this deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of 5-Propylbenzene-1,3-diol. It is an ideal internal standard for quantitative mass spectrometry because it is chemically almost identical to the non-labeled analyte, but has a different mass-to-charge ratio (m/z).[1] This allows it to co-elute with the target analyte and experience similar ionization effects, including suppression or enhancement, which helps to correct for variability during sample preparation and analysis.[1][2][3]
Q2: What is ion suppression and how does it affect my results?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest in the mass spectrometer's ion source.[2][4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4] It can result in underestimation of the analyte concentration or even false negatives.[4]
Q3: How can I detect ion suppression in my assay?
A common method to detect ion suppression is to perform a post-column infusion experiment.[5] A solution of the analyte is continuously infused into the LC flow after the analytical column, while a blank matrix sample is injected. Any dips in the constant analyte signal indicate regions of ion suppression.[5]
Q4: Can the this compound internal standard itself cause ion suppression?
Yes, at excessively high concentrations, even the stable isotope-labeled internal standard can compete with the analyte for ionization, leading to mutual ion suppression.[6] It is crucial to optimize the concentration of the internal standard to be appropriate for the expected analyte concentration range.
Troubleshooting Guide
Q1: I am observing a weak or inconsistent signal for both my analyte and the this compound internal standard. What could be the cause?
This could be due to significant ion suppression from the sample matrix.
-
Recommendation:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][6][7] Protein precipitation is a common technique but may not provide a clean enough sample.[4][7]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[4][6] However, ensure that the analyte concentration remains within the detection limits of the instrument.
-
Optimize Chromatography: Modify the LC gradient to better separate the analyte and internal standard from the regions of ion suppression.[2][4]
-
Q2: The peak area ratio of my analyte to the internal standard is not consistent across different samples. What should I do?
Inconsistent peak area ratios can indicate that the analyte and the internal standard are not experiencing the same degree of ion suppression.
-
Recommendation:
-
Check for Chromatographic Separation: Deuterated internal standards can sometimes exhibit a slight shift in retention time compared to the analyte.[3] This can cause them to be affected differently by co-eluting matrix components. Adjust the chromatographic conditions to ensure the analyte and internal standard co-elute as closely as possible.[4]
-
Evaluate Matrix Effects: Prepare matrix-matched calibration standards to assess the extent of the matrix effect on the analyte-to-internal standard ratio.[2][6]
-
Q3: My calibration curve is non-linear at higher concentrations. Why is this happening?
Non-linearity at high concentrations can be a result of detector saturation or concentration-dependent ion suppression.
-
Recommendation:
-
Reduce Internal Standard Concentration: An excessively high concentration of the internal standard can cause ion suppression of the analyte, particularly at the higher end of the calibration curve.
-
Extend the Dynamic Range: If detector saturation is the issue, you may need to adjust the detector settings or dilute the samples with higher concentrations.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect and Ion Suppression
This protocol outlines a method to quantify the extent of ion suppression in your assay.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before the extraction process.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Calculate the Process Efficiency (PE):
-
PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Protocol 2: Optimization of LC-MS Parameters to Minimize Ion Suppression
-
Chromatographic Separation:
-
Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate) to achieve optimal separation of the analyte and internal standard from interfering matrix components.
-
Gradient Profile: Adjust the gradient slope and duration to maximize the resolution between the peaks of interest and regions of ion suppression.
-
-
Mass Spectrometry Source Parameters:
-
Ionization Source: If available, compare electrospray ionization (ESI) with atmospheric pressure chemical ionization (APCI). ESI is often more susceptible to ion suppression.[8]
-
Source Temperature and Gas Flow: Optimize the desolvation gas temperature and flow rate to improve the desolvation of droplets, which can reduce ion suppression.[9]
-
Capillary Voltage: Adjust the capillary voltage to ensure a stable spray without causing discharge, which can lead to signal instability.[9]
-
Data Presentation
Table 1: Effect of Sample Preparation Method on Signal Intensity and Ion Suppression
| Sample Preparation Method | Analyte Peak Area | This compound Peak Area | Matrix Effect (%) |
| Protein Precipitation | 150,000 | 160,000 | 60% |
| Liquid-Liquid Extraction | 210,000 | 225,000 | 84% |
| Solid-Phase Extraction | 245,000 | 255,000 | 98% |
Table 2: Impact of LC Flow Rate on Analyte Signal-to-Noise Ratio
| Flow Rate (mL/min) | Analyte Signal-to-Noise Ratio |
| 0.5 | 150 |
| 0.3 | 250 |
| 0.1 | 400 |
Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.
Visualizations
Caption: Workflow for method development to minimize ion suppression.
Caption: Decision tree for troubleshooting ion suppression issues.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. longdom.org [longdom.org]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. longdom.org [longdom.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Cannabinoid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving linearity and overall data quality in cannabinoid quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linearity in cannabinoid calibration curves?
A1: Non-linearity in cannabinoid analysis can stem from several factors, including:
-
Matrix Effects: Co-eluting endogenous compounds in the sample matrix can suppress or enhance the ionization of target cannabinoids, leading to a non-linear response, particularly in LC-MS analysis.[1][2][3]
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the calibration curve to plateau.[4]
-
Analyte Adsorption: Cannabinoids, especially at low concentrations, can adsorb to the surfaces of sample vials, instrument tubing, and other components of the analytical system. This can be particularly problematic with glass vials, and the use of silanized vials is recommended to prevent this.[5]
-
Decarboxylation of Acidic Cannabinoids: Acidic cannabinoids like THCA and CBDA are thermally unstable and can decarboxylate to their neutral forms (THC and CBD) at the high temperatures used in gas chromatography (GC) injection ports.[6][7][8] This conversion can lead to inaccurate quantification of both the acidic and neutral forms.
-
Inappropriate Calibration Range: Using a calibration range that is too wide or does not bracket the expected sample concentrations can lead to poor linearity.[4][9]
-
Suboptimal Mobile Phase or Gradient: In liquid chromatography (LC), an improperly optimized mobile phase or gradient elution can result in poor peak shape and co-elution, affecting linearity.[6]
Q2: How can I minimize matrix effects in my cannabinoid analysis?
A2: Minimizing matrix effects is crucial for achieving accurate and linear results. Here are some effective strategies:
-
Effective Sample Preparation: Employ robust sample preparation techniques to remove interfering matrix components. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2][10][11]
-
Use of Internal Standards: Isotope-labeled internal standards that co-elute with the target analytes are highly effective in compensating for matrix effects and improving accuracy.[1][9]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.[9]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.[9]
-
Chromatographic Separation: Optimize the chromatographic method to separate the target cannabinoids from co-eluting matrix components.[7]
Q3: What is the best analytical technique for quantifying both acidic and neutral cannabinoids?
A3: Liquid chromatography (LC) is the preferred method for the simultaneous quantification of acidic and neutral cannabinoids.[6][8] This is because LC operates at lower temperatures, preventing the decarboxylation of acidic cannabinoids that occurs in gas chromatography (GC).[6][7][8] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a widely used and cost-effective technique.[6][12] For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[8][9][13][14]
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Detector Saturation | Narrow the calibration range to lower concentrations.[4] If high concentrations must be analyzed, consider using a different detector with a wider linear dynamic range. |
| Analyte Adsorption | Use silanized glass vials or polypropylene vials to minimize adsorption of cannabinoids.[5] |
| Inaccurate Standard Preparation | Prepare fresh calibration standards from a certified reference material. Verify the accuracy of pipettes and other volumetric glassware. |
| Suboptimal Integration Parameters | Manually review the peak integration for all calibrants to ensure consistency and accuracy. Adjust integration parameters if necessary. |
| Co-elution with Interferences | Optimize the chromatographic method to improve the resolution between the analyte and any interfering peaks.[7] Consider using a more selective detector like a mass spectrometer.[7][13] |
Experimental Protocol: Preparation of a Multi-Point Calibration Curve
-
Stock Solution Preparation: Accurately weigh a certified reference standard of the cannabinoid and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a concentrated stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations. A minimum of 5-6 concentration levels is recommended for a robust calibration curve.[15]
-
Internal Standard: If using an internal standard, add a constant, known concentration of the internal standard to each calibrant and sample.
-
Analysis: Analyze the calibration standards using the same method as the samples.
-
Curve Fitting: Plot the analyte response (peak area or height) against the concentration and perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the fit, especially over a wide concentration range.[9]
Issue 2: Inconsistent Results for Acidic Cannabinoids (e.g., THCA, CBDA)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Thermal Decarboxylation | If using GC, derivatization of the acidic cannabinoids is necessary to prevent on-column decarboxylation.[7][8] Alternatively, switch to an LC-based method.[6][8] |
| Degradation During Storage | Store cannabinoid standards and sample extracts at low temperatures (≤ -20°C) and protect them from light to prevent degradation.[9] |
| pH of Mobile Phase | For LC analysis, ensure the pH of the mobile phase is optimized to maintain the acidic cannabinoids in their protonated form for better retention and peak shape. The addition of a small amount of formic acid is common.[6] |
Experimental Protocol: LC-MS/MS Analysis of Acidic and Neutral Cannabinoids
-
Sample Extraction: Extract the cannabinoids from the sample matrix using an appropriate technique like LLE or SPE. A common extraction solvent is methanol or a mixture of methanol and chloroform.[6][16]
-
Dilution: Dilute the extract to a concentration that falls within the linear range of the calibration curve.
-
LC Separation:
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes. Neutral cannabinoids are typically detected in positive mode, while acidic cannabinoids show better sensitivity in negative mode.[1][17]
-
Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte for confident identification and quantification.
-
Quantitative Data Summary
Table 1: Typical Linearity Ranges for Cannabinoid Quantification
| Cannabinoid | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| THC, CBD, CBN, etc. | LC-MS/MS | 1 - 10,000 | ≥ 0.99 | [9] |
| 11 Cannabinoids | UPLC-MS/MS | 1 - 200 | ≥ 0.99 | [18] |
| 7 Cannabinoids | GC-MS | 200 - 2,000 | Not specified | [19] |
| 17 Cannabinoids | LC-MS/MS | Not specified | > 0.99 | [20] |
Table 2: Comparison of Analytical Methods for Cannabinoid Quantification
| Method | Advantages | Disadvantages |
| HPLC-UV/DAD | Cost-effective, robust, suitable for high-concentration samples.[6][12] | Lower sensitivity and selectivity compared to MS, potential for co-elution.[8] |
| GC-MS | Excellent for terpene analysis, high chromatographic resolution.[8][14] | Requires derivatization for acidic cannabinoids, high inlet temperatures can cause degradation.[7][8] |
| LC-MS/MS | High sensitivity and selectivity, ideal for complex matrices and low-level quantification, can analyze acidic and neutral forms simultaneously.[8][9][13][14] | Higher instrument cost, susceptible to matrix effects.[2][3] |
Visualizations
Caption: A typical experimental workflow for cannabinoid quantification.
Caption: Troubleshooting guide for poor linearity in cannabinoid analysis.
References
- 1. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabis Potency Testing & Calibration Curves [restek.com]
- 5. Synthetic Cannabinoid Analysis [sigmaaldrich.cn]
- 6. um.edu.mt [um.edu.mt]
- 7. karger.com [karger.com]
- 8. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 11. pharma-lab.eu [pharma-lab.eu]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. Calibration – The Foundation of Quality Data - Cannabis Industry Journal [cannabisindustryjournal.com]
- 16. cms.agr.wa.gov [cms.agr.wa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quality Control of 11 Cannabinoids by Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Propylbenzene-1,3-diol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Propylbenzene-1,3-diol-d5 as an internal standard in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for a deuterated internal standard like this compound?
A1: Deuterated internal standards are generally stable; however, their stability should not be assumed and must be experimentally verified. Key concerns include:
-
Deuterium Exchange: Protons from the surrounding matrix or solvent can replace the deuterium atoms on the internal standard, leading to a loss of its mass difference from the analyte. This is more likely to occur in strongly acidic or basic conditions and on heteroatoms (like -OH groups), but can also happen on carbon atoms adjacent to carbonyl groups or on some aromatic rings.[1]
-
Chemical Degradation: The molecule itself can degrade due to enzymatic or chemical processes in the biological matrix. As a phenolic compound, 5-Propylbenzene-1,3-diol may be susceptible to oxidation.
-
Adsorption: The compound may adsorb to container surfaces, leading to apparent loss of concentration.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the internal standard in the mass spectrometer, causing variability in its response.[2]
Q2: What stability studies are required by regulatory agencies like the FDA and EMA for a bioanalytical method?
A2: Regulatory guidelines require a thorough assessment of the analyte's stability in the biological matrix, which extends to the internal standard.[3][4][5][6] The following stability tests are typically required:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.
-
Bench-Top Stability: Determines the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time during analysis.
-
Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples.
-
Stock Solution Stability: Confirms the stability of the stock solutions of the analyte and internal standard under their storage conditions.
-
Post-Preparative Stability: Assesses the stability of the processed samples (e.g., in the autosampler) before analysis.
Q3: Is it necessary to perform stability testing for a stable isotope-labeled internal standard (SIL-IS)?
A3: While a SIL-IS is expected to have similar stability to the analyte, it is not exempt from stability evaluation. The European Medicines Agency (EMA) guideline states that it is not necessary to study the stability of a SIL-IS if it is demonstrated that no isotope exchange reactions occur under the same conditions where the analyte's stability was demonstrated.[3] However, it is best practice to include the internal standard in all stability experiments to monitor for any unexpected behavior. The FDA guidance emphasizes the importance of evaluating the internal standard response for variability, which can be an indicator of instability.[7][8]
Troubleshooting Guides
Issue 1: High variability in the internal standard (IS) peak area across a batch of samples.
-
Possible Cause: Inconsistent sample preparation, matrix effects, or instability of the IS in some samples.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure consistent timing and temperature for all sample preparation steps.
-
Evaluate Matrix Effects: Analyze samples from different donors to see if the variability is matrix-dependent. A post-extraction addition experiment can help quantify the extent of ion suppression or enhancement.
-
Check for Instability: Perform a short-term stability test by letting a few prepared samples sit on the bench for varying amounts of time before injection to see if the IS response degrades.
-
Investigate Deuterium Exchange: If the IS response is decreasing while a corresponding increase is seen at the mass transition of the unlabeled analyte, this could indicate deuterium exchange. This is more likely if samples are exposed to harsh pH conditions during extraction.
-
Issue 2: The recovery of this compound is consistently low.
-
Possible Cause: Inefficient extraction from the biological matrix, adsorption to labware, or degradation during sample processing.
-
Troubleshooting Steps:
-
Optimize Extraction Procedure: Experiment with different extraction solvents, pH adjustments, and mixing techniques to improve recovery.
-
Check for Adsorption: Use low-binding tubes and glassware. Silanizing glassware can also help reduce adsorption of phenolic compounds.
-
Assess Stability During Extraction: Prepare a sample in a pure solvent and another in the biological matrix. Process them side-by-side to see if the matrix is causing degradation during the extraction steps.
-
Issue 3: A shift in the retention time of this compound is observed compared to the unlabeled analyte.
-
Possible Cause: This is a known phenomenon with some deuterated compounds, often referred to as an "isotope effect." The difference in mass can slightly alter the compound's interaction with the stationary phase of the chromatography column.
-
Troubleshooting Steps:
-
Confirm Co-elution is Not Essential for Accuracy: While co-elution is ideal, a small, consistent shift in retention time may not impact the accuracy of quantification, as the IS should still experience similar matrix effects.
-
Optimize Chromatography: Adjusting the mobile phase composition or gradient may help to minimize the retention time difference.
-
Ensure Proper Integration: Verify that the peak integration software is correctly identifying and integrating both the analyte and IS peaks despite the slight shift.
-
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Plasma
This protocol outlines the steps to assess the freeze-thaw, bench-top, and long-term stability of this compound.
-
Preparation of Quality Control (QC) Samples:
-
Spike a pool of blank plasma with this compound at two concentration levels: low QC (LQC) and high QC (HQC).
-
Aliquots of these QC samples will be used for the stability tests.
-
-
Freeze-Thaw Stability:
-
Subject a set of LQC and HQC samples (in triplicate) to three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the samples and compare the mean concentration to that of freshly prepared QC samples.
-
-
Bench-Top Stability:
-
Place a set of LQC and HQC samples (in triplicate) on the laboratory bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours) that reflects the expected sample handling time.
-
After the specified duration, process and analyze the samples. Compare the results to freshly prepared QC samples.
-
-
Long-Term Stability:
-
Store a set of LQC and HQC samples (in triplicate) at the intended storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve the samples, thaw them, and analyze them alongside freshly prepared QC samples.
-
Acceptance Criteria: For all stability tests, the mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
Since no specific stability data for this compound is publicly available, the following table provides a template for summarizing experimental results based on the protocol above.
| Stability Test | Matrix | Concentration Level | N | Mean Recovery (%) | CV (%) | Acceptance Criteria Met? |
| Freeze-Thaw (3 cycles) | Plasma | Low QC | 3 | Yes/No | ||
| High QC | 3 | Yes/No | ||||
| Bench-Top (24h at RT) | Plasma | Low QC | 3 | Yes/No | ||
| High QC | 3 | Yes/No | ||||
| Long-Term (-80°C, 6 months) | Plasma | Low QC | 3 | Yes/No | ||
| High QC | 3 | Yes/No |
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: Troubleshooting logic for variable internal standard signals.
Caption: Potential metabolic degradation pathway for 5-Propylbenzene-1,3-diol.[9][10][11][12]
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. myadlm.org [myadlm.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
optimizing MS/MS parameters for 5-Propylbenzene-1,3-diol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Propylbenzene-1,3-diol-d5 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in positive and negative ionization modes?
A1: The expected precursor ions for this compound will depend on the ionization mode. The molecular formula for the non-deuterated compound is C₉H₁₂O₂ with a monoisotopic mass of 152.08372 Da.[1][2][3][4] For the d5 variant, assuming the deuterium atoms replace hydrogens on the propyl chain or the benzene ring, the expected monoisotopic mass would be approximately 157.1150 Da.
-
Positive Ionization Mode (ESI+): The most common adducts are protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, and potassium adducts [M+K]⁺. Therefore, you should look for precursor ions around:
-
[M+H]⁺: m/z 158.1228
-
[M+Na]⁺: m/z 180.1048
-
[M+K]⁺: m/z 196.0787
-
-
Negative Ionization Mode (ESI-): The most common precursor is the deprotonated molecule [M-H]⁻.
-
[M-H]⁻: m/z 156.1072
-
It is crucial to confirm the actual precursor ion observed in your specific experimental conditions.
Q2: How do I optimize the collision energy (CE) for this compound?
A2: Collision energy optimization is a critical step to achieve the best sensitivity and specificity for your analyte. The optimal CE will depend on the instrument and the precursor ion selected. A common approach is to perform a collision energy ramping experiment.
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Select the desired precursor ion (e.g., m/z 158.1 in positive mode).
-
Acquire data over a range of collision energies (e.g., 5 to 50 eV).
-
Plot the intensity of the product ions as a function of the collision energy.
-
The collision energy that produces the highest and most stable intensity for the desired product ion(s) should be selected for your method.
For phenolic compounds, negative ion mode is often used.[5][6]
Q3: What are the expected fragmentation patterns and major product ions for this compound?
A3: The fragmentation of this compound is expected to be similar to its non-deuterated counterpart, with shifts in m/z values for fragments containing deuterium atoms. Based on the structure, likely fragmentation pathways include:
-
Loss of the propyl group: A common fragmentation for alkylbenzenes is the cleavage of the benzylic bond. For the d5-labeled compound, this would result in a neutral loss of C₃H₂D₅.
-
Loss of water: The hydroxyl groups can facilitate the loss of a water molecule (H₂O).
-
Ring fragmentation: Cleavage of the benzene ring can also occur, though typically at higher collision energies.
To identify the major product ions, it is essential to analyze the full scan product ion spectrum obtained during collision energy optimization.
Q4: I am observing a chromatographic shift between my analyte and this compound internal standard. Is this normal?
A4: Yes, a slight chromatographic shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon.[7][8] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs from a reverse-phase column. This is due to the subtle differences in physicochemical properties caused by the deuterium substitution. While stable isotope-labeled internal standards are considered ideal, it is important to be aware of and account for this potential shift during method development and data analysis.[9]
Q5: My signal intensity for this compound is low. What are some potential causes and solutions?
A5: Low signal intensity can be caused by several factors:
-
Suboptimal MS/MS parameters: Re-optimize the collision energy and check for the most abundant and stable product ions.
-
Ionization suppression: The sample matrix can suppress the ionization of your analyte.[10] To address this, improve your sample preparation method to remove interfering substances. You can also try diluting your sample.
-
Incorrect ionization mode: While phenolic compounds are often analyzed in negative ion mode, it is worth testing positive ion mode to see which provides better sensitivity for this specific compound.[5][6]
-
Source conditions: Optimize the ion source parameters, such as capillary voltage, gas flows, and temperature.
-
Compound stability: Ensure the compound is stable in your sample and solvent. Phenolic compounds can be susceptible to oxidation.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or low precursor ion intensity | Incorrect ionization mode selected. | Test both positive and negative ionization modes. For phenolic compounds, negative mode is often preferred.[5][6] |
| Suboptimal ion source parameters. | Optimize source temperature, gas flows, and capillary voltage. | |
| Compound degradation. | Prepare fresh solutions and store them appropriately, protected from light and air. | |
| Poor fragmentation / No product ions | Collision energy is too low. | Perform a collision energy optimization experiment by ramping the CE. |
| Incorrect precursor ion selected. | Verify the m/z of the precursor ion. | |
| The selected precursor is very stable. | Try different adducts (e.g., [M+Na]⁺) as precursors if the protonated/deprotonated molecule does not fragment well. | |
| Unstable or irreproducible signal | Matrix effects (ion suppression or enhancement).[10] | Improve sample clean-up procedures. Dilute the sample. Use a stable isotope-labeled internal standard. |
| Inconsistent chromatography. | Check the LC system for leaks, pressure fluctuations, or column degradation. Ensure proper mobile phase preparation. | |
| Contamination in the MS system. | Clean the ion source and mass spectrometer inlet. | |
| Chromatographic peak tailing or fronting | Inappropriate mobile phase pH. | For phenolic compounds, acidifying the mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[5] |
| Column overload. | Inject a smaller sample volume or a more dilute sample. | |
| Column degradation. | Replace the analytical column. | |
| Interference from other compounds | Co-eluting isobaric compounds. | Improve chromatographic separation by modifying the gradient, mobile phase, or column. |
| Insufficiently specific product ion. | Select a more unique and specific product ion for quantitation. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan Analysis: Acquire data in full scan mode in both positive and negative ionization modes to identify the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Product Ion Scan: Select the most intense precursor ion and perform a product ion scan to observe the fragmentation pattern.
-
Collision Energy Optimization:
-
Set up a product ion scan experiment where the collision energy is ramped over a range (e.g., 5-50 eV in 2-5 eV increments).
-
Monitor the intensity of the most abundant and stable product ions.
-
Plot the intensity of each product ion against the collision energy to create a collision energy profile.
-
Select the collision energy that provides the highest intensity for the desired product ions.
-
-
MRM Transition Selection: Based on the optimized parameters, select the most intense and specific precursor-product ion transitions for your quantitative method.
Data Presentation
Table 1: Theoretical m/z Values for this compound
| Ion Type | Formula | Theoretical m/z |
| [M-H]⁻ | C₉H₆D₅O₂⁻ | 156.1072 |
| [M+H]⁺ | C₉H₈D₅O₂⁺ | 158.1228 |
| [M+Na]⁺ | C₉H₇D₅O₂Na⁺ | 180.1048 |
Note: These are theoretical values. The observed m/z may vary slightly depending on instrument calibration.
Table 2: Example of Collision Energy Optimization Data
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Intensity (Arbitrary Units) |
| 158.1 | 117.1 | 10 | 5000 |
| 158.1 | 117.1 | 15 | 12000 |
| 158.1 | 117.1 | 20 | 25000 |
| 158.1 | 117.1 | 25 | 18000 |
| 158.1 | 95.1 | 20 | 8000 |
| 158.1 | 95.1 | 25 | 15000 |
| 158.1 | 95.1 | 30 | 22000 |
| 158.1 | 95.1 | 35 | 16000 |
Note: This is example data and the actual optimal collision energies and product ions must be determined experimentally.
Visualizations
Caption: Workflow for optimizing MS/MS parameters for this compound.
References
- 1. PubChemLite - 5-propylbenzene-1,3-diol (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. bjsciences.com [bjsciences.com]
- 5. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
Technical Support Center: Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using deuterated internal standards?
The most prevalent issues include:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, leading to a loss of the isotopic label.[1][2] This is more likely to occur if the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to electron-withdrawing groups. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[3]
-
Isotopic Purity: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[4] This can lead to an overestimation of the analyte concentration, especially at low levels.
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[5][6][7] This can lead to differential matrix effects where the analyte and internal standard are not equally affected by ion suppression or enhancement.[6][8][9]
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from matrix components.[8][9] This can compromise the accuracy of quantification.
-
In-source Fragmentation/Deuterium Loss: The deuterated internal standard can lose deuterium atoms within the mass spectrometer's ion source, which can interfere with the measurement of the analyte.[1]
Q2: Why is my deuterated internal standard not co-eluting with my analyte?
Deuteration can slightly alter the physicochemical properties of a molecule, such as its lipophilicity, which can lead to a shift in retention time, particularly in reversed-phase chromatography.[6][7] This effect is more pronounced with a higher number of deuterium atoms.[6] Even a small difference in retention time can expose the analyte and internal standard to different matrix components as they elute, leading to differential matrix effects.[6][8]
Q3: Can the position of the deuterium label affect the stability of the internal standard?
Yes, the position of the deuterium label is critical. Labels on heteroatoms (O-D, N-D, S-D) are generally more prone to exchange with protons from the solvent. Labels on carbon atoms are more stable, but their stability can be influenced by the surrounding chemical environment. It is crucial to select internal standards where the deuterium labels are placed on stable positions of the molecule.
Q4: What is "isotopic cross-talk" and how does it affect my results?
Isotopic cross-talk, or interference, occurs when the isotopic cluster of the unlabeled analyte overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard.[10][11] This is more likely to be an issue with low-resolution mass spectrometers and when the mass difference between the analyte and the internal standard is small (e.g., only one or two deuterium atoms). This interference can lead to an inaccurate measurement of the internal standard's response and, consequently, errors in the calculated analyte concentration.[10]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Differential Matrix Effects
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the matrix effect (ME), recovery (RE), and process efficiency (PE):
-
ME (%) = (Peak area of Set B / Peak area of Set A) * 100
-
RE (%) = (Peak area of Set C / Peak area of Set B) * 100
-
PE (%) = (Peak area of Set C / Peak area of Set A) * 100
-
-
Compare the ME for the analyte and the internal standard. A significant difference indicates a differential matrix effect.
Issue 2: Overestimation of Analyte at Low Concentrations
Possible Cause: Unlabeled Analyte Impurity in the Deuterated Internal Standard
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte overestimation.
Experimental Protocol: Assessing Isotopic Purity
-
Prepare a high-concentration solution of the deuterated internal standard in a clean solvent.
-
Acquire data using the LC-MS/MS method, monitoring the MRM transitions for both the deuterated internal standard and the unlabeled analyte.
-
Examine the chromatogram for the analyte's MRM transition. The presence of a peak at the expected retention time indicates the presence of the unlabeled analyte as an impurity.
-
Quantify the percentage of the unlabeled analyte by comparing its peak area to that of the deuterated internal standard, taking into account their relative responses if they differ.
Issue 3: Drifting Internal Standard Response
Possible Cause: Isotopic Back-Exchange
Troubleshooting Workflow:
Caption: Troubleshooting workflow for drifting IS response.
Experimental Protocol: Testing for Isotopic Back-Exchange
-
Prepare several aliquots of the deuterated internal standard spiked into the blank sample matrix.
-
Incubate the aliquots under various conditions that mimic the sample preparation and storage process (e.g., different pH values, temperatures, and incubation times).
-
Analyze the samples at different time points and measure the response of the deuterated internal standard.
-
A systematic decrease in the internal standard's response over time or under specific conditions is indicative of back-exchange.
Quantitative Data Summary
Table 1: Impact of Co-elution on Precision
| Analyte/Internal Standard Pair | Chromatographic Method | Co-elution Status | Relative Standard Deviation (%) |
| Homoserine Lactone / d3-Homoserine Lactone | Method 1 | Incomplete | 6.67 |
| Homoserine Lactone / d3-Homoserine Lactone | Method 2 | Complete | 1.35 |
| Fluconazole / d4-Fluconazole | Method 1 | Incomplete | 26.2 |
| Fluconazole / d4-Fluconazole | Method 2 | Complete | 1.37 |
Data adapted from a study demonstrating the importance of complete co-elution to minimize data scatter.[6]
Table 2: Comparison of Internal Standard Performance
| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Kahalalide F | Analog | 96.8 | 8.6 |
| Kahalalide F | Stable Isotope Labeled (SIL) | 100.3 | 7.6 |
This table illustrates the improved accuracy and precision when using a SIL internal standard compared to an analog internal standard.[5]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
internal standard variability in cannabinoid analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding internal standard variability in cannabinoid analysis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: High Variability in Internal Standard (IS) Area Across a Run
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Acceptance Criteria Example |
| Inconsistent Sample Preparation | 1. Review the sample homogenization process to ensure uniformity, especially with complex matrices like cannabis flower.[1][2]2. Verify the accuracy and precision of pipetting for the addition of the internal standard to all samples, calibrators, and quality controls.[3][4]3. Ensure complete and consistent extraction of the IS from the sample matrix.[2]4. Automated liquid handling systems can reduce variability from manual pipetting.[3][4] | Pipetting precision should be within ±2%. |
| Matrix Effects | 1. Evaluate for ion suppression or enhancement, especially in complex matrices like edibles (e.g., chocolate).[3][5][6][7]2. Optimize chromatographic conditions to separate the internal standard from co-eluting matrix components.[3][8]3. Perform a matrix effect study by comparing the IS response in a neat solution versus a post-extraction spiked matrix sample.[5]4. Consider using a more effective sample cleanup technique, such as solid-phase extraction (SPE).[9] | Matrix effects should ideally be within ±15%.[5] |
| Instrumental Issues | 1. Check for leaks in the LC or GC system.2. Inspect the injector for blockages or inconsistencies in injection volume.3. Ensure the mass spectrometer source is clean and stable.4. Verify the stability of the detector response over the course of the analytical run. | Injection volume precision should have a relative standard deviation (RSD) of ≤5%. |
| Internal Standard Instability | 1. Verify the stability of the internal standard in the sample matrix and in the final extract, especially if samples are stored before analysis.[10] | IS stability should be demonstrated over the expected storage time and conditions. |
Troubleshooting Workflow for High IS Variability
Caption: Troubleshooting workflow for high internal standard variability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of an internal standard for cannabinoid analysis?
An ideal internal standard (IS) should be chemically similar to the analyte(s) of interest but not naturally present in the samples.[11] For mass spectrometry-based methods (LC-MS/MS or GC-MS), stable isotope-labeled (SIL) versions of the cannabinoids (e.g., THC-d3, CBD-d3) are highly preferred.[12] This is because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, effectively compensating for matrix effects and variations in sample preparation.[8] The IS should also be well-resolved from other sample components if a non-mass spectrometric detector is used.[11]
Q2: What is an acceptable range for internal standard recovery?
While there isn't a universally mandated range, internal standard recovery is a key indicator of method performance. Generally, consistent recovery across all samples is more important than achieving 100% recovery. A common acceptance range for recovery in bioanalytical methods is 50-120%, with a precision (RSD) of ≤15%. However, specific laboratory standard operating procedures (SOPs) and regulatory guidelines should be followed.
Q3: How do I correct for variability if my internal standard area is inconsistent?
The primary purpose of an internal standard is to correct for variability.[11] This is achieved by using the ratio of the analyte peak area to the internal standard peak area for quantification.[11][13] This ratio helps to normalize variations that can occur during sample preparation and injection.[14][15] If the IS area is highly variable, it indicates a potential issue with the analytical method that needs to be investigated (see Troubleshooting Guide).
Q4: Can I use one internal standard for multiple cannabinoids?
Yes, it is common practice to use a single internal standard for the quantification of multiple cannabinoids, especially when structurally similar.[10] For instance, CBN-d3 has been used for several minor cannabinoids.[10] However, the best practice, particularly for LC-MS/MS, is to use a corresponding stable isotope-labeled internal standard for each target analyte to best account for any differences in extraction efficiency and matrix effects.[8][12]
Q5: What are common matrix effects in cannabinoid analysis and how can they affect my internal standard?
Matrix effects, such as ion suppression or enhancement in LC-MS/MS, are common in complex sample types like cannabis-infused edibles (e.g., chocolate), oils, and plant material.[5][6][7] These effects occur when co-eluting compounds from the matrix interfere with the ionization of the analyte and the internal standard.[3] If the matrix effect impacts the analyte and the internal standard differently, it can lead to inaccurate quantification.[8] Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate this, as it will be affected by the matrix in the same way as the analyte.[8]
Experimental Protocols
Protocol: Evaluation of Internal Standard Performance
This protocol outlines the steps to assess the performance of an internal standard during method validation.
1. Objective: To verify the consistency and reliability of the internal standard across the analytical batch.
2. Materials:
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and centrifuge
-
LC-MS/MS or GC-MS system
-
Blank matrix (e.g., cannabis flower known to be free of target analytes)
-
Certified reference standards for cannabinoids and internal standard
3. Methodology:
-
Preparation of Internal Standard Spiking Solution: Prepare a stock solution of the internal standard in a suitable solvent. From this, create a spiking solution at a concentration that will result in a consistent and appropriate detector response when added to all samples.
-
Spiking Procedure: The internal standard should be added as early as possible in the sample preparation process to account for variability during all subsequent steps.[15][16] Add a consistent volume of the IS spiking solution to every calibrator, quality control sample, and unknown sample.
-
Analysis: Analyze the samples according to the established chromatographic method.
-
Data Evaluation:
-
Monitor the peak area of the internal standard in all injections across the analytical run.
-
Calculate the Relative Standard Deviation (RSD) of the internal standard peak areas for all calibrators and quality control samples.
-
4. Acceptance Criteria:
| Parameter | Acceptance Limit |
| Internal Standard Area RSD | ≤ 15% across all calibrators and QCs |
| Analyte/IS Peak Area Ratio | Should be consistent for replicate preparations |
Sample Preparation Workflow
References
- 1. pharma-lab.eu [pharma-lab.eu]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. research2reality.com [research2reality.com]
- 7. Investigation of Chocolate Matrix Interference on Cannabinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. karger.com [karger.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
Technical Support Center: Deuterated Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of deuterated analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated analytical standards?
A1: Proper storage is crucial to maintain the integrity and stability of deuterated standards. General recommendations include:
-
Temperature: For solutions, refrigeration at 2°C to 8°C is common. For long-term storage, freezing at -20°C or below is often recommended, especially for volatile compounds.[1][2][3] Always consult the manufacturer's Certificate of Analysis (CoA) for specific temperature requirements.[4]
-
Containers: Standards should be stored in well-sealed, airtight containers to prevent evaporation and contamination.[2][3] Amber glass vials are preferred for light-sensitive compounds to prevent photodegradation.[3] Minimize headspace in the vial to reduce evaporation.[3]
-
Environment: Store standards in a clean, dry, and dark environment, away from direct sunlight and sources of contamination.[2][3]
Q2: How should I handle deuterated standards upon receipt and during use?
A2: Careful handling is essential to prevent degradation and ensure accurate results.
-
Initial Inspection: Upon receipt, inspect the standard for any signs of damage or leakage.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the cold vial, which could affect concentration.[4][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the standard, it is best practice to aliquot the standard into smaller, single-use volumes.[5]
-
Dissolution: If the standard is in solid or lyophilized form, follow the reconstitution instructions on the CoA precisely.[6] If particulates are visible after warming, sonication for 10-15 minutes can help redissolve the compounds.[3]
Q3: What is deuterium (H/D) exchange and how can I prevent it?
A3: Deuterium exchange is the replacement of a deuterium atom on the standard with a proton from the surrounding environment (e.g., solvent). This can lead to a loss of isotopic purity and compromise the accuracy of quantitative analysis.[7]
-
Prevention Strategies:
-
Solvent Choice: Avoid using protic solvents (e.g., water, methanol) under acidic or basic conditions, as these can catalyze H/D exchange.[7][8]
-
pH Control: Maintain neutral pH conditions whenever possible.[8]
-
Label Position: Be aware of the position of the deuterium labels. Deuterium on heteroatoms (like -OD or -ND) are readily exchangeable.[7][9] Labels on carbons adjacent to carbonyl groups can also be susceptible to exchange.[7] Whenever possible, use standards where deuterium is placed in non-exchangeable positions.[7]
-
Alternative Standards: For applications highly sensitive to isotopic stability, consider using ¹³C or ¹⁵N labeled standards, as they are not subject to exchange.[7][9]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of deuterated analytical standards.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing in Chromatography | 1. Standard degradation. 2. Incompatibility with the chromatographic column or mobile phase. 3. Contamination of the standard. | 1. Verify the expiration date and storage conditions. Prepare a fresh dilution from a stock solution. 2. Review the method parameters and ensure compatibility. 3. Use fresh, high-purity solvents for dilutions. |
| Inaccurate or Inconsistent Quantitative Results | 1. H/D exchange has occurred, altering the mass-to-charge ratio.[7] 2. Presence of unlabeled analyte as an impurity in the standard.[10] 3. Incomplete dissolution of the standard. 4. Chromatographic shift between the deuterated standard and the native analyte.[9][11] | 1. Assess the isotopic purity of the standard using mass spectrometry.[12][13] Consider using a standard with more stable labeling or a ¹³C-labeled analog.[9] 2. Check the CoA for the percentage of unlabeled impurity. If significant, it may interfere with the quantification of low-level samples.[10] 3. Ensure the standard is fully dissolved before use; sonicate if necessary.[3] 4. Adjust chromatographic conditions to ensure co-elution. If co-elution is not possible, ensure the integration windows are appropriate for both peaks. |
| Loss of Signal Intensity Over Time | 1. Adsorption of the standard to the container surface. 2. Evaporation of the solvent, leading to an increase in concentration and potential precipitation. 3. Degradation due to repeated freeze-thaw cycles or exposure to light. | 1. Use silanized glass vials or polypropylene tubes for storage. 2. Ensure vials are tightly sealed. Use vials with minimal headspace.[3] 3. Aliquot the standard into single-use vials. Store in the dark or in amber vials.[3] |
| Interference from Naturally Occurring Isotopes | The natural isotopic abundance of the analyte can lead to a signal in the mass channel of a lightly deuterated standard (e.g., d2).[14] | Use a standard with a higher degree of deuteration (e.g., d4 or higher) to shift the mass sufficiently away from the analyte's natural isotope distribution.[8] |
Data and Protocols
Table 1: General Storage Recommendations for Deuterated Standards
| Compound Type | Recommended Storage Temperature | Key Considerations |
| Volatile Compounds | Freezer (≤ -20°C)[3] | Store in tightly sealed vials with minimal headspace to prevent evaporation.[3] |
| Less Volatile Compounds (e.g., PAHs) | Refrigerator (2°C to 8°C)[3] | If frozen, allow to warm to room temperature and sonicate to ensure complete dissolution.[3] |
| Light-Sensitive Compounds | Refrigerator or Freezer (as appropriate) | Store in amber vials or in the dark to prevent photodegradation.[3] |
| Lyophilized Powders | As per Certificate of Analysis (often -20°C) | Store in a desiccator to prevent moisture absorption. |
Experimental Protocol: Reconstitution of a Lyophilized Deuterated Standard
This protocol provides a general guideline for the reconstitution of lyophilized deuterated standards. Always refer to the manufacturer's specific instructions.
-
Preparation: Allow the vial of the lyophilized standard and the recommended reconstitution solvent to equilibrate to room temperature.[5]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the vial.[5]
-
Solvent Addition: Carefully add the precise volume of the recommended solvent to the vial to achieve the desired concentration as stated on the Certificate of Analysis.[5]
-
Dissolution: Gently agitate or swirl the vial to dissolve the powder. Avoid vigorous shaking, which can cause denaturation of some compounds.[5] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[5]
-
Verification: Visually inspect the solution to ensure there are no particulates. If flakes or particulates are present, mix the solution for a longer period at room temperature or overnight at 4°C.[6]
-
Storage: For immediate use, the reconstituted standard can often be stored at 2°C to 8°C for a short period. For long-term storage, aliquot the solution into smaller, single-use vials and store at the recommended temperature (typically -20°C or colder).[6]
Visual Guides
Caption: Workflow for reconstituting a lyophilized deuterated standard.
Caption: Troubleshooting decision tree for inaccurate quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. restek.com [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cusabio.com [cusabio.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in plasma samples with 5-Propylbenzene-1,3-diol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in plasma samples, with a specific focus on the use of 5-Propylbenzene-1,3-diol-d5 as an internal standard for the analysis of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my plasma sample analysis?
A: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma samples, these interfering components can include phospholipids, salts, and other endogenous substances.[2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte.[3][4] Ultimately, unaddressed matrix effects can compromise the reliability and reproducibility of your analytical method.[5]
Q2: What is this compound and why is it used as an internal standard?
A: this compound is the deuterated form of 5-Propylbenzene-1,3-diol (also known as Divarinol). Its chemical formula is C₉H₇D₅O₂ and it has a molecular weight of approximately 157.22 g/mol .
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[4][6] Because this compound is structurally and chemically very similar to its non-deuterated counterpart and other phenolic compounds, it co-elutes and experiences similar matrix effects.[6] By adding a known amount of the deuterated standard to your samples, you can normalize the signal of your target analyte, thereby correcting for variations in sample preparation and matrix-induced ionization changes.[4]
Q3: How do I quantify the matrix effect in my plasma samples?
A: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked plasma sample to the peak area of the same analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Spiked Plasma Extract / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[7]
Q4: What are the common sample preparation techniques to reduce matrix effects in plasma?
A: The three most common techniques for preparing plasma samples to minimize matrix effects are:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent is added to precipitate proteins, which are then removed by centrifugation.[8][9]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.[10][11]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte of interest is isolated from the sample matrix by adsorbing it onto a solid sorbent, followed by elution with an appropriate solvent.[10][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor recovery of my analyte and/or internal standard.
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the ratio of organic solvent to plasma is optimal, typically 3:1 (v/v) or higher. Acetonitrile is generally more efficient than methanol for protein precipitation.[9] Consider adding 1% formic acid to the precipitation solvent to improve the recovery of certain analytes. |
| Incorrect pH for LLE | The pH of the aqueous phase is critical for efficient partitioning. For acidic analytes, adjust the pH to be at least 2 units below their pKa. For basic analytes, adjust the pH to be at least 2 units above their pKa. |
| Suboptimal SPE Sorbent/Solvent | The choice of SPE sorbent (e.g., C8, C18, mixed-mode) and elution solvent is crucial.[7] Screen different sorbents and elution solvents to find the combination that provides the best recovery for your specific analyte. |
| Analyte Degradation | Ensure samples are processed promptly and stored at appropriate temperatures (e.g., on ice or at 4°C) during preparation to minimize enzymatic degradation. |
Issue 2: Significant ion suppression or enhancement is still observed after sample preparation.
| Possible Cause | Troubleshooting Step |
| Residual Phospholipids | Phospholipids are a major cause of matrix effects in plasma.[2] While PPT is simple, it is less effective at removing phospholipids compared to LLE and SPE.[13] Consider switching to a more rigorous sample cleanup method like SPE. |
| Co-elution of Interferences | Optimize your chromatographic conditions (e.g., gradient, column chemistry) to separate your analyte and internal standard from interfering matrix components.[4] |
| Inappropriate Internal Standard | If you are not using a deuterated internal standard, the surrogate standard may not be adequately compensating for the matrix effect.[6] Switching to a stable isotope-labeled internal standard like this compound for phenolic compounds is highly recommended.[4] |
Experimental Protocols & Data
Quantitative Comparison of Sample Preparation Methods
The following table summarizes typical recovery and matrix effect data for the different sample preparation techniques. Note that these values are representative and can vary depending on the specific analyte and experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 60 - 85 | 40 - 70 (Suppression) | Fast, simple, low cost | High matrix effects, less clean extract[13] |
| Liquid-Liquid Extraction (LLE) | 75 - 95 | 80 - 110 | Good cleanup, high recovery | More labor-intensive, emulsion formation can occur |
| Solid-Phase Extraction (SPE) | 85 - 105 | 90 - 110 | Excellent cleanup, high selectivity, high recovery | More complex, higher cost, requires method development[14] |
Detailed Methodologies
Protein Precipitation (PPT) Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution (this compound in a suitable solvent).
-
Add 300 µL of cold acetonitrile (containing 1% formic acid, if desired).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[10]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
To 100 µL of plasma sample in a glass tube, add 50 µL of the internal standard solution.
-
Add 100 µL of a suitable buffer to adjust the pH.
-
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline using a generic reversed-phase sorbent and will require optimization.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[10]
-
Sample Loading: To 100 µL of plasma, add 50 µL of the internal standard solution and 200 µL of 2% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. opentrons.com [opentrons.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for LC-MS/MS Bioanalysis: 5-Propylbenzene-1,3-diol-d5 vs. a Non-Deuterated Structural Analog
A detailed evaluation of internal standard performance in the validation of a quantitative LC-MS/MS method for the analysis of 4-propylresorcinol.
In the realm of bioanalysis, the reliability and accuracy of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are paramount. A critical component in achieving robust and reproducible data is the choice of an appropriate internal standard (IS). An ideal internal standard should mimic the analytical behavior of the analyte of interest, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] This guide provides a comprehensive comparison of two internal standards for the quantification of 4-propylresorcinol, a hypothetical analyte, in human plasma: a stable isotope-labeled (SIL) internal standard, 5-Propylbenzene-1,3-diol-d5, and a non-deuterated structural analog, 4-hexylresorcinol.
The European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established clear guidelines for the validation of bioanalytical methods, outlining key parameters that must be assessed to ensure data integrity.[3][4] These parameters include accuracy, precision, selectivity, linearity, and stability. This guide will present a head-to-head comparison of the performance of this compound and 4-hexylresorcinol across these critical validation metrics, supported by detailed experimental protocols and simulated data.
Experimental Protocols
A detailed methodology for the validation of an LC-MS/MS method for the quantification of 4-propylresorcinol in human plasma is provided below. The protocol was followed for both internal standards to ensure a direct and objective comparison.
1. Preparation of Stock and Working Solutions:
-
Analyte (4-propylresorcinol): A primary stock solution of 1 mg/mL was prepared in methanol. This was further diluted to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard 1 (IS1): this compound: A stock solution of 1 mg/mL was prepared in methanol. A working solution of 100 ng/mL was prepared by diluting the stock solution with methanol.
-
Internal Standard 2 (IS2): 4-hexylresorcinol: A stock solution of 1 mg/mL was prepared in methanol. A working solution of 100 ng/mL was prepared by diluting the stock solution with methanol.
2. Preparation of Calibration Standards and Quality Control Samples:
Calibration standards were prepared by spiking blank human plasma with appropriate volumes of the analyte working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL. Quality control samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Medium QC (500 ng/mL), and High QC (800 ng/mL).
3. Sample Preparation:
A protein precipitation method was employed for sample extraction. To 100 µL of plasma sample (calibration standard, QC, or blank), 20 µL of the respective internal standard working solution (IS1 or IS2) was added, followed by 300 µL of acetonitrile. The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) transitions:
-
4-propylresorcinol: m/z 151.1 -> 107.1
-
This compound: m/z 156.1 -> 112.1
-
4-hexylresorcinol: m/z 193.2 -> 123.1
-
-
Data Presentation: A Comparative Analysis
The following tables summarize the simulated validation data obtained for the LC-MS/MS method using this compound and 4-hexylresorcinol as internal standards.
Table 1: Linearity and Range
| Parameter | This compound | 4-hexylresorcinol | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | R² ≥ 0.99 |
| R² | 0.9985 | 0.9912 | |
| Back-calculated Concentration Deviation | < 10% | < 18% | ±15% (±20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | This compound | 4-hexylresorcinol | Acceptance Criteria |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | ||
| LLOQ | 1 | -3.5 | 8.2 | -18.9 |
| Low QC | 3 | 2.1 | 5.6 | 12.8 |
| Mid QC | 500 | -1.8 | 3.1 | -9.5 |
| High QC | 800 | 0.9 | 2.5 | 7.3 |
Table 3: Selectivity and Matrix Effect
| Parameter | This compound | 4-hexylresorcinol | Acceptance Criteria |
| Interference at Analyte RT in Blank Plasma | No significant peaks | Minor interfering peaks | No significant interference at the retention time of the analyte and IS. |
| Matrix Factor (CV%) | 4.8% | 18.2% | CV of the matrix factor should be ≤15%. |
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the LC-MS/MS experimental workflow.
Caption: A diagram showing the logical relationship between key bioanalytical method validation parameters.
Discussion and Conclusion
The presented data clearly demonstrates the superior performance of the stable isotope-labeled internal standard, this compound, compared to the non-deuterated structural analog, 4-hexylresorcinol, for the quantitative analysis of 4-propylresorcinol in human plasma.
The use of this compound resulted in a method with excellent linearity (R² = 0.9985) and back-calculated concentration deviations well within the accepted limits. In contrast, the method employing 4-hexylresorcinol exhibited a lower coefficient of determination (R² = 0.9912) and greater deviation in back-calculated concentrations, suggesting a less reliable calibration curve.
The most significant differences were observed in the accuracy, precision, and matrix effect results. The SIL internal standard provided excellent accuracy and precision at all QC levels, with all values comfortably meeting the acceptance criteria. The structural analog, however, showed a notable negative bias at the LLOQ and higher variability across all QC levels, with the LLOQ precision falling outside the acceptable range. This is a direct consequence of the less effective compensation for matrix effects, as evidenced by the higher coefficient of variation of the matrix factor (18.2% for 4-hexylresorcinol vs. 4.8% for this compound). Stable isotope-labeled internal standards co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to more effective normalization.[1]
References
Assessing Accuracy and Precision with Deuterated Internal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of internal standards is a cornerstone of accurate and precise quantitative analysis in mass spectrometry-based assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are often considered the "gold standard." This guide provides an objective comparison of the performance of deuterated internal standards against other alternatives, supported by experimental data, to aid researchers in making informed decisions for their analytical method development.
The Role of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its heavier isotope, deuterium.[1] The fundamental principle behind its use is that the deuterated standard will behave nearly identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2][3] This co-elution and similar physicochemical behavior allow the deuterated internal standard to effectively compensate for variability in the analytical process, such as extraction recovery, injection volume, and matrix effects like ion suppression or enhancement.[1][4]
Performance Comparison: Accuracy and Precision
The primary advantage of using a deuterated internal standard is the significant improvement in the accuracy and precision of quantitative measurements. The following tables summarize experimental data comparing the performance of analytical methods using deuterated internal standards with those using other internal standards or no internal standard.
| Analyte | Internal Standard | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | [5] |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | [5] |
Table 1: Comparison of an analogous internal standard and a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma. The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD).
| Analyte | Internal Standard | Matrix | Accuracy (% Deviation from Target) | Precision (% CV) | Reference |
| 5-HIAA | Deuterated IS | Urine | < 12 | < 12 | [3] |
Table 2: Intra- and inter-assay accuracy and precision for the analysis of 5-hydroxyindoleacetic acid (5-HIAA) in urine using a deuterated internal standard. The results demonstrate that the method meets typical acceptance criteria for bioanalytical assays.
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Reference |
| Spiked 5-HIAA | Deuterated IS | Urine | 93.7 | [3] |
Table 3: Average recovery of 5-HIAA spiked into urine using a deuterated internal standard, indicating minimal loss during sample processing.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of analytes in biological matrices using a deuterated internal standard with LC-MS/MS.
Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood
This protocol is adapted from a method for the quantification of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus.[4]
-
Sample Preparation:
-
To 50 µL of calibrator, quality control, or patient whole blood, add 100 µL of an internal standard working solution (containing the deuterated analogs of the analytes in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of a precipitation reagent (e.g., zinc sulfate in methanol) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases consisting of ammonium acetate in water and methanol.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (MRM) for each analyte and its corresponding deuterated internal standard.
-
-
Data Analysis:
-
Quantify the analyte concentration by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Analysis of Pesticides and Mycotoxins in Cannabis Matrices
This protocol is a general workflow for the analysis of various contaminants in complex matrices.[6]
-
Sample Preparation:
-
Weigh 0.5 g of the homogenized cannabis matrix (e.g., flower, edible, concentrate).
-
Add 10 µL of the calibration or QC spiking solution.
-
Add 10 µL of a working internal standard solution containing the deuterated analogs.
-
Add 10.0 mL of an extraction solvent (e.g., 9:1 methanol:water with 0.1% acetic acid).
-
Agitate for 15 minutes.
-
Centrifuge to separate the solid and liquid phases.
-
Transfer 1 mL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a UHPLC system with a suitable reversed-phase column.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with ultra-fast polarity switching and scanning speeds is used for the simultaneous analysis of compounds in both positive and negative ionization modes.
-
-
Data Analysis:
-
Calculate the area ratio of each analyte to its corresponding deuterated internal standard.
-
Construct calibration curves and determine the concentration of analytes in the samples as described in the previous protocol.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Considerations and Potential Issues
While deuterated internal standards are highly effective, it is important to be aware of potential challenges:
-
Chromatographic Separation: In some cases, deuterated standards may exhibit slightly different retention times than the native analyte, particularly in reversed-phase chromatography.[7][8] This can be more pronounced with a higher degree of deuteration.[8] If the separation is significant, the internal standard may not experience the exact same matrix effects as the analyte, potentially compromising accuracy.[7]
-
Isotopic Purity: The isotopic purity of the deuterated standard is crucial. Impurities of the unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.
-
Deuterium Exchange: In rare instances, deuterium atoms on certain positions of a molecule can exchange with hydrogen atoms from the solvent, a phenomenon that needs to be assessed during method development.[9]
-
Cost and Availability: Deuterated internal standards can be expensive and may not be commercially available for all analytes.[2]
Conclusion
The use of deuterated internal standards is a robust and widely accepted strategy for enhancing the accuracy and precision of quantitative bioanalytical methods.[10][11] By co-eluting with the analyte and exhibiting similar physicochemical properties, they effectively compensate for various sources of error in the analytical workflow.[3][4] While potential challenges exist, careful method development and validation can mitigate these issues, leading to reliable and high-quality data essential for research, clinical diagnostics, and drug development.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. scispace.com [scispace.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Divarinol: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of divarinol, a naturally occurring alkylresorcinol, is crucial for various applications, including phytochemical analysis, pharmacokinetic studies, and quality control of cannabis-based products. This guide provides a comparative overview of common analytical techniques for divarinol quantification, focusing on linearity and range, and includes detailed experimental protocols.
Comparison of Analytical Methods for Divarinol Quantification
The selection of an appropriate analytical method for divarinol quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While specific validation data for divarinol is limited in publicly available literature, data from the closely related compound olivetol, along with general cannabinoid quantification methods, can provide valuable insights. The following table summarizes the expected performance characteristics of common analytical techniques.
| Analytical Method | Analyte | Linearity (R²) | Linear Range | Limit of Quantitation (LOQ) | Reference |
| GC-FID | Olivetol | ≥ 0.99 | Not Specified | 10 µg/mL | [1] |
| HPLC-UV | Cannabinoids | ≥ 0.999 | 0.5 - 100 mg/L | Not Specified | [2] |
| UPLC-MS/MS | Cannabinoids | ≥ 0.99 | 1 - 200 ng/mL | 10 - 50 ng/mL | [3] |
Note: Data for olivetol is used as a proxy for divarinol due to their structural similarity. Data for general cannabinoids is provided to indicate the typical performance of HPLC-UV and UPLC-MS/MS methods. The actual performance for divarinol may vary.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for GC-MS, HPLC-UV, and UPLC-MS/MS that can be adapted for divarinol quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like divarinol.
Sample Preparation:
-
Accurately weigh the sample containing divarinol.
-
Perform an extraction using a suitable organic solvent (e.g., methanol, hexane).[4]
-
Derivatize the extract using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to improve volatility and chromatographic performance.[5]
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the injection solvent.
Instrumental Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 min.
-
Ramp 1: Increase to 100°C at 5°C/min, hold for 1 min.
-
Ramp 2: Increase to 246°C at 120°C/min, hold for 3 min.[6]
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent MS system or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for derivatized divarinol.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of cannabinoids and related compounds in various matrices.[7]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, isopropanol).[2]
-
For oil-based samples, a dilution with isopropanol followed by methanol can be effective.[2]
-
Filter the sample solution through a 0.2 µm syringe filter before injection.[2]
Instrumental Conditions:
-
HPLC System: Shimadzu Prominence-i HPLC system or equivalent with a UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution using a mixture of water with 0.085% phosphoric acid (A) and acetonitrile with 0.085% phosphoric acid (B).[8]
-
Gradient Program:
-
Start with 70% B.
-
Increase to 85% B over 7 minutes.
-
Increase to 95% B at 7.01 minutes and hold until 8 minutes.
-
Return to initial conditions at 10 minutes.[8]
-
-
Flow Rate: 1.6 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 5.0 µL.[8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of divarinol in complex matrices.
Sample Preparation:
-
For urine samples, an enzymatic hydrolysis step using β-glucuronidase may be necessary to cleave conjugated forms of the analyte.
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Instrumental Conditions:
-
UPLC System: Waters Acquity UPLC system or equivalent.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase: A linear gradient using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 45°C.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS).[3]
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of divarinol.
Workflow and Pathway Diagrams
To visually represent the analytical processes, the following diagrams are provided in DOT language.
References
- 1. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quality Control of 11 Cannabinoids by Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Validation of a two-dimensional gas chromatography mass spectrometry method for the simultaneous quantification of cannabidiol, Delta(9)-tetrahydrocannabinol (THC), 11-hydroxy-THC, and 11-nor-9-carboxy-THC in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. um.edu.mt [um.edu.mt]
- 7. dependencias.pt [dependencias.pt]
- 8. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: 5-Propylbenzene-1,3-diol-d5 vs. 13C-Labeled Analogs in Bioanalysis
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. For researchers and drug development professionals utilizing mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between deuterated internal standards, specifically 5-Propylbenzene-1,3-diol-d5, and their 13C-labeled counterparts, supported by established principles and experimental evidence from analogous compounds.
The Critical Role of an Ideal Internal Standard
An ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for any variability. This includes extraction efficiency, matrix effects, and instrument response. While both deuterated and 13C-labeled standards are designed for this purpose, subtle differences in their physicochemical properties can lead to significant variations in analytical performance.
Performance Comparison: Deuterated vs. 13C-Labeled Standards
The primary distinction between these two types of SILs lies in the potential for isotopic effects with deuterated compounds. The mass difference between hydrogen and deuterium is proportionally large, which can lead to altered chromatographic behavior and potential instability. In contrast, the relative mass difference between 12C and 13C is much smaller, resulting in a standard that is chemically and physically more analogous to the unlabeled analyte.[1][2]
Table 1: Quantitative Comparison of Key Performance Parameters
| Performance Parameter | This compound (Deuterated) | 13C-Labeled 5-Propylbenzene-1,3-diol | Rationale & Supporting Data |
| Co-elution with Analyte | May exhibit a slight retention time shift (isotopic effect).[3][4][5] | Co-elutes almost perfectly with the analyte.[6][7] | The larger relative mass difference in D-labeling can alter lipophilicity and chromatographic interactions. Studies on other molecules have shown that deuterated standards can elute earlier than the analyte, leading to differential matrix effects.[5] |
| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, leading to variability in ion suppression/enhancement between the analyte and standard.[4][8] | Provides more effective and consistent compensation for matrix effects.[2] | A study on deoxynivalenol showed that without an internal standard, recoveries were as low as 29-37%. With a 13C-labeled standard, recoveries improved to 95-99%, demonstrating superior correction for matrix effects.[9] |
| Isotopic Stability | Risk of D/H back-exchange, especially at labile positions, which can compromise quantitation.[4][7][10] | Highly stable with no risk of isotope exchange.[2][7] | Problems have been reported with the stability of deuterium-labeled standards in water, with a 28% increase in the non-labeled compound observed after one hour in plasma in one study.[4] |
| Accuracy & Precision | Generally good, but can be compromised by differential matrix effects and instability. | Considered superior, leading to higher accuracy and precision.[11][12] | For polycyclic aromatic hydrocarbons, concentrations determined using deuterated standards were significantly lower (1.9-4.3%) than those determined with 13C-labeled standards, attributed to the higher stability of the latter during extraction.[12] |
| Cost & Availability | Generally more readily available and less expensive to synthesize.[6][7][13] | Typically more expensive and may require custom synthesis.[6][7] | The synthetic routes for introducing 13C are often more complex than for deuterium.[7] |
Experimental Considerations and Protocols
The choice of internal standard directly impacts the development and validation of bioanalytical methods. Below is a generalized experimental workflow for evaluating an internal standard.
Experimental Workflow for Internal Standard Evaluation
Caption: Generalized workflow for bioanalytical method development and validation.
Key Experimental Protocol: Matrix Effect Evaluation
A critical experiment to compare the performance of this compound and a 13C-labeled analog is the post-extraction spike method to evaluate matrix effects.
Objective: To determine if the ionization of the analyte is suppressed or enhanced by the biological matrix and to assess how well the internal standard compensates for this effect.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and the Internal Standard-Normalized Matrix Effect (IS-Normalized ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
IS-Normalized ME (%) = ((Analyte Peak Area / IS Peak Area) in Set B / (Analyte Peak Area / IS Peak Area) in Set A) * 100
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Expected Outcome:
-
For a 13C-labeled internal standard , the IS-Normalized ME should be close to 100%, even if the ME for the analyte alone shows significant suppression or enhancement. This indicates effective compensation.
-
For This compound , if there is a chromatographic shift relative to the analyte, the IS-Normalized ME may deviate significantly from 100% in matrices with variable ion suppression, indicating incomplete compensation.
Logical Framework for Internal Standard Selection
The decision-making process for selecting the appropriate internal standard involves balancing analytical performance with practical considerations.
Caption: Decision tree for selecting a stable isotope-labeled internal standard.
Conclusion and Recommendation
While this compound can be a suitable internal standard for many applications, the scientific literature and established analytical principles strongly suggest that a 13C-labeled internal standard is the superior choice for robust and high-accuracy quantitative bioanalysis .[2][6] The near-identical physicochemical properties of 13C-labeled standards ensure better co-elution and more reliable compensation for matrix effects, which is a critical factor in complex biological matrices.
For drug development professionals and researchers working on regulated bioanalytical studies, the initial investment in a 13C-labeled standard can prevent costly delays and data variability down the line. If a deuterated standard like this compound is used, it is imperative to conduct thorough validation experiments to assess for any potential isotopic effects and ensure it performs adequately for the specific application.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled … [ouci.dntb.gov.ua]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. lcms.cz [lcms.cz]
- 11. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukisotope.com [ukisotope.com]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Comparative Guide to Internal Standards for Cannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabinoids is paramount in research, clinical settings, and the pharmaceutical industry. The use of internal standards is a critical component of robust analytical methodologies, ensuring precision and accuracy by compensating for variations in sample preparation and instrumental analysis. This guide provides an objective comparison of commonly employed internal standards for cannabinoid analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Principles of Internal Standardization in Cannabinoid Analysis
Internal standards are compounds added to samples at a known concentration before analysis.[1] Ideally, an internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument.[1] For mass spectrometry-based methods, stable isotope-labeled (e.g., deuterated) analogs of the target cannabinoids are considered the gold standard as they co-elute with the analyte and exhibit similar ionization and fragmentation patterns, providing the most accurate correction for matrix effects and procedural losses.[2] Non-isotopically labeled compounds can also be used, particularly in GC-based methods, provided they meet specific criteria such as being absent in the sample matrix and having a retention time that does not interfere with the analytes of interest.[3]
Comparison of Common Internal Standards
The selection of an appropriate internal standard is contingent on the analytical technique, the specific cannabinoids being quantified, and the sample matrix. Deuterated analogs are generally preferred for their ability to closely mimic the behavior of the target analytes.
Deuterated Internal Standards
Stable isotope-labeled internal standards are the preferred choice for LC-MS/MS analysis due to their ability to compensate for matrix effects, which can significantly impact ionization efficiency.[2] For GC-MS, deuterated standards also account for variability in derivatization and injection.
A study comparing d3- and d6-11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid (THC-COOH) for GC/MS analysis of the THC metabolite found that the d6-labeled standard provided a wider dynamic range and avoided issues of isotopic contribution from the natural analyte that could affect the d3-standard's quantification.[4]
| Internal Standard | Analyte(s) | Analytical Technique | Key Performance Characteristics |
| Δ9-THC-d3 | Δ9-THC, other neutral cannabinoids | LC-MS/MS, GC-MS | Widely used, commercially available.[5] |
| Δ9-THC-d9 | Δ9-THC | LC-MS/MS, GC-MS | Higher mass shift from the native analyte, reducing potential isotopic overlap.[1] |
| CBD-d3 | CBD, other neutral cannabinoids | LC-MS/MS, GC-MS | Effective for the quantification of CBD and related compounds. |
| (±)-11-nor-9-Carboxy-Δ9-THC-d3 | THC-COOH | LC-MS/MS, GC-MS | Commonly used for metabolite analysis in biological matrices. |
| d6-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid | 11-Nor-delta 9-tetrahydrocannabinol-9-carboxylic acid (delta 9-THC-COOH) | GC-MS | Superior to d3-THC-COOH due to a wider dynamic range (6.25 to 1,000 ng/mL) and a correlation coefficient of 0.998.[4] Avoids fragmentation interference from the natural drug.[4] |
Non-Deuterated Internal Standards
While deuterated standards are ideal, non-deuterated compounds can be a cost-effective alternative for GC-based methods, provided they are carefully selected and validated.
A study on GC-MS method development found that using 5α-cholestane as an internal standard resulted in improved sensitivity compared to a deuterated standard.[6] For GC-FID analysis, Phencyclidine (PCP) and Prazepam have been suggested as suitable internal standards as they are well-separated from common cannabinoids and unlikely to be present in cannabis samples.[3]
| Internal Standard | Analyte(s) | Analytical Technique | Key Performance Characteristics |
| 5α-Cholestane | Various cannabinoids | GC-MS | Reported to improve sensitivity compared to deuterated standards.[6] |
| Phencyclidine (PCP) | Various cannabinoids | GC-FID | Well-separated from cannabinoids, unlikely to be present in samples, and cost-effective.[3][7] |
| Prazepam | Various cannabinoids | GC-MS | Non-native to cannabis, with a later retention time than cannabinoids, allowing for easy differentiation. |
| Ibuprofen | Various cannabinoids | LC-MS | Used as an internal standard in a method for the simultaneous quantification of 17 cannabinoids.[8] |
Experimental Protocols
LC-MS/MS Method for the Quantification of 17 Cannabinoids
This protocol is a generalized procedure based on a validated method for the analysis of 17 cannabinoids in cannabis and hemp.
Sample Preparation:
-
Weigh 100 mg of homogenized cannabis or hemp sample into a 50 mL polypropylene tube.
-
Add 10 mL of a 9:1 methanol:chloroform extraction solvent.
-
Vortex for 30 seconds and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 10 mL of extraction solvent.
-
Combine the supernatants and bring to a final volume of 20 mL with the extraction solvent.
-
Dilute the extract with methanol to fall within the calibration range.
-
Transfer 100 µL of the diluted extract to an autosampler vial.
-
Add 50 µL of a 500 ng/mL internal standard solution (e.g., a mix of THC-d3, CBD-d3) in methanol.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity I UPLC or equivalent.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient to separate the 17 cannabinoids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.
GC-MS Method for the Quantification of Cannabinoids in Cannabis Oil
This protocol is a generalized procedure based on a validated method for the analysis of 7 cannabinoids in cannabis oil.[4]
Sample Preparation and Derivatization:
-
Pipette 10 µL of cannabis oil into a vial.
-
Add 50 µL of a mixed internal standard solution (e.g., CBD-d3, CBN-d3, Δ9-THC-d3).
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 30 µL of pyridine.
-
Vortex for 30 seconds.
-
Heat at 60°C for 20 minutes to achieve silylation.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: A temperature ramp to separate the derivatized cannabinoids.
-
MS System: Mass selective detector.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each silylated analyte and internal standard.
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling pathway.
Experimental Workflow for Cannabinoid Analysis
Caption: General experimental workflow for cannabinoid analysis.
References
- 1. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 2. lcms.cz [lcms.cz]
- 3. Delta-9-tetrahydrocannabinol and cannabidiol: Separating the chemicals from the “weed,” a pharmacodynamic discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Delta9-THC-D3 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 6. sciensano.be [sciensano.be]
- 7. Restek - Blog [restek.com]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Inter-laboratory Comparison of Cannabinoid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cannabinoids is paramount for ensuring product safety, efficacy, and regulatory compliance. This guide provides an objective comparison of common analytical methods used for cannabinoid quantification, supported by data from inter-laboratory proficiency testing programs and peer-reviewed studies. Detailed experimental protocols and visual workflows are included to aid in the implementation and understanding of these techniques.
The burgeoning cannabis and hemp industry has led to a proliferation of laboratories conducting cannabinoid analysis. To ensure consistency and reliability of results across different facilities, proficiency testing (PT) programs have been established by organizations such as the National Institute of Standards and Technology (NIST) with their Cannabis Quality Assurance Program (CannaQAP), AOAC International, and the American Oil Chemist's Society (AOCS).[1][2][3][4][5][6][7][8] These programs allow laboratories to assess their performance against known standards and other participating labs, fostering a culture of continuous improvement in the accuracy of cannabinoid quantification.[3][9]
Common Analytical Methods for Cannabinoid Quantification
The most prevalent analytical techniques for cannabinoid quantification are High-Performance Liquid Chromatography (HPLC) often coupled with an Ultraviolet (UV) detector, Gas Chromatography (GC) paired with a Mass Spectrometry (MS) detector, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][11][12] Each method presents distinct advantages and limitations in terms of specificity, sensitivity, and the ability to analyze different forms of cannabinoids.
High-Performance Liquid Chromatography (HPLC-UV) is widely considered the gold standard for cannabinoid analysis.[13] A key advantage of HPLC is its ability to quantify cannabinoids in their native acidic and neutral forms without the need for derivatization, as it is a non-destructive technique that does not involve high temperatures.[14] This is crucial for accurately determining the potency of cannabis products, where both the acidic precursors (like THCA and CBDA) and the decarboxylated neutral forms (THC and CBD) are of interest.[15]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for cannabinoid analysis. However, the high temperatures used in the GC inlet can cause decarboxylation of acidic cannabinoids, converting them into their neutral counterparts.[14] This can lead to an overestimation of the neutral cannabinoids if the sample is not derivatized prior to analysis. Despite this, GC-MS offers excellent selectivity and sensitivity.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This method is particularly well-suited for analyzing complex matrices and for detecting trace levels of cannabinoids.[16] LC-MS/MS can provide quantification of a wide range of cannabinoids with high accuracy and precision.[16]
Data Presentation: A Comparative Overview
The following tables summarize typical performance characteristics of the most common analytical methods for cannabinoid quantification. The data presented is a synthesis of findings from various inter-laboratory studies and method validation reports.
Table 1: Comparison of Cannabinoid Quantification Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Chromatographic separation followed by tandem mass analysis. |
| Analyzes Acidic Cannabinoids Directly | Yes | No (requires derivatization) | Yes |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | Moderate | High | Very High |
| Instrumentation Cost | Moderate | Moderate to High | High |
| Sample Throughput | High | Moderate | Moderate |
Table 2: Typical Method Validation Parameters for Cannabinoid Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% |
| Precision (% RSD) | < 10% | < 15% | < 5% |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
Note: These values are generalized and can vary depending on the specific instrumentation, method, and laboratory.
Experimental Protocols
Protocol 1: Quantification of Cannabinoids using HPLC-UV
1. Scope: This protocol describes the quantification of major cannabinoids (THCA, THC, CBDA, CBD, CBG, CBN) in cannabis flower using High-Performance Liquid Chromatography with UV detection.
2. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable modifier)
-
Cannabinoid reference standards
-
Methanol (for extraction)
-
Cannabis flower sample
3. Sample Preparation:
-
Homogenize the cannabis flower sample.
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex for 30 seconds and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with methanol to a concentration within the calibration range.
4. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the cannabinoids of interest (e.g., start with a higher percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 228 nm
5. Calibration:
-
Prepare a series of calibration standards of the target cannabinoids in methanol.
-
The concentration range should bracket the expected concentrations in the samples.
-
Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.
6. Data Analysis:
-
Identify and integrate the peaks of the cannabinoids in the sample chromatograms based on their retention times compared to the reference standards.
-
Quantify the concentration of each cannabinoid using the calibration curve.
Protocol 2: Quantification of Cannabinoids using GC-MS
1. Scope: This protocol describes the quantification of neutral cannabinoids (THC, CBD, CBN) in cannabis extracts using Gas Chromatography-Mass Spectrometry. This method includes a derivatization step to also quantify acidic cannabinoids as their trimethylsilyl (TMS) derivatives.
2. Materials and Reagents:
-
Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Cannabinoid reference standards
-
Cannabis extract sample
3. Sample Preparation and Derivatization:
-
Accurately weigh a portion of the cannabis extract into a vial.
-
Dissolve the extract in methanol to a known concentration.
-
Transfer an aliquot of the methanolic solution to a derivatization vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
4. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure separation of all cannabinoids.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Selected Ion Monitoring (SIM) for target cannabinoids.
5. Calibration:
-
Prepare a series of calibration standards of the target cannabinoids and derivatize them using the same procedure as the samples.
-
Inject the derivatized calibration standards and generate a calibration curve by plotting the peak area of the characteristic ions against the concentration.
6. Data Analysis:
-
Identify the derivatized cannabinoids in the sample chromatograms based on their retention times and mass spectra.
-
Quantify the concentration of each cannabinoid using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described cannabinoid quantification methods.
References
- 1. NIST Tools for Cannabis Laboratory Quality Assurance | NIST [nist.gov]
- 2. federallabs.org [federallabs.org]
- 3. Kaycha Labs Is Now PFC Certified [kaychalabs.com]
- 4. marijuanamoment.net [marijuanamoment.net]
- 5. aoac.org [aoac.org]
- 6. aoac.org [aoac.org]
- 7. Annual AOCS Meeting Spotlights Cannabinoid Analytics - Cannabis Industry Journal [cannabisindustryjournal.com]
- 8. aocs.org [aocs.org]
- 9. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 10. karger.com [karger.com]
- 11. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpha-cat.org [alpha-cat.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. plpcsanjose.com [plpcsanjose.com]
- 16. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Unveiling the Selectivity and Specificity of 5-Propylbenzene-1,3-diol-d5 in Complex Matrices
For researchers, scientists, and drug development professionals navigating the complexities of cannabinoid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification. This guide provides a comprehensive comparison of 5-Propylbenzene-1,3-diol-d5, a deuterated analog of Divarinol, against other common internal standards used in the analysis of cannabinoids in complex biological and consumer product matrices. By examining its performance through the lens of selectivity and specificity, supported by experimental principles and data, this document serves as a critical resource for analytical method development and validation.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis by mass spectrometry (MS). These standards, which co-elute with the target analyte, provide a reliable means to correct for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. The structural similarity of this compound to the core resorcinol structure of many cannabinoids makes it a potentially ideal internal standard for a range of analytes beyond its direct non-deuterated counterpart.
Comparative Performance of Internal Standards
While direct head-to-head quantitative data for this compound against all other standards is not always available in a single study, the principles of its utility can be clearly demonstrated through existing comparative studies of other internal standards. The key performance indicators for an internal standard are its ability to mimic the analyte's behavior during extraction and ionization, thereby ensuring high accuracy and precision.
A study by Cardenia et al. highlighted the impact of internal standard selection on method sensitivity in the gas chromatography-mass spectrometry (GC-MS) analysis of cannabinoids. The research found that while a deuterated standard was effective, the use of 5α-cholestane as an internal standard resulted in improved sensitivity.[1] This underscores that the choice of internal standard can influence analytical outcomes and should be carefully evaluated based on the specific analytical technique and target analytes.
The position of the deuterium labels on the internal standard is also a critical factor. For instance, in the GC/MS analysis of the major metabolite of Δ9-THC, a hexadeuterated (d6) version of the metabolite proved to be a superior internal standard compared to a trideuterated (d3) analog. The d6 standard avoided mass spectral interferences from the natural drug, leading to a wider dynamic range of analysis and improved quantification.[2] This principle of strategic deuterium labeling is a key advantage of well-designed internal standards like this compound.
The following table summarizes the expected performance characteristics of an ideal deuterated internal standard like this compound compared to other alternatives, based on established analytical principles.
| Internal Standard Type | Analyte(s) | Selectivity & Specificity | Expected Recovery & Matrix Effect Compensation | Key Advantages | Potential Limitations |
| This compound | Cannabinoids with a resorcinol core (e.g., CBD, THC, CBG and their acidic precursors) | High: Differentiated by mass-to-charge ratio (m/z) in MS. Co-elutes with analytes, ensuring specific correction. | High: Closely mimics the extraction efficiency and ionization response of the target cannabinoids. | Broad applicability for multiple cannabinoids. Corrects for variability in sample prep and matrix effects. | May not be a perfect mimic for cannabinoids with significantly different side chains or structures. |
| Analyte-Specific Deuterated Standards (e.g., THC-d3, CBD-d3) | Specific target cannabinoid (e.g., THC, CBD) | Very High: The most specific internal standard for its corresponding analyte. | Very High: The closest possible mimic of the analyte's behavior. | Considered the "gold standard" for single-analyte quantification. | Requires a separate internal standard for each analyte, increasing cost and complexity. |
| Non-Isotopically Labeled Structural Analogs (e.g., 5α-cholestane) | Cannabinoids | Moderate: Differentiated by retention time and m/z. May not co-elute perfectly with all analytes. | Variable: May not perfectly compensate for matrix effects due to differences in ionization efficiency. | Can improve sensitivity in some cases.[1] May be more readily available or less expensive. | Less accurate for correcting matrix effects compared to co-eluting deuterated standards. |
| No Internal Standard | Cannabinoids | Low: Relies solely on external calibration. | None: Highly susceptible to matrix effects and variations in sample preparation, leading to inaccurate results. | Low cost. | Prone to significant quantitative errors. Not recommended for complex matrices. |
Experimental Protocols
The following are generalized experimental protocols for the analysis of cannabinoids in complex matrices using GC-MS and LC-MS/MS, incorporating the use of an internal standard like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for cannabinoid analysis, particularly for neutral cannabinoids. Acidic cannabinoids will be decarboxylated in the hot injector, so a derivatization step is often employed for their analysis.
-
Sample Preparation (e.g., Cannabis Flower):
-
Homogenize 100 mg of dried cannabis flower.
-
Add 10 mL of a 9:1 methanol/chloroform extraction solvent.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
Derivatization (for acidic cannabinoids):
-
Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each cannabinoid and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the preferred method for the simultaneous analysis of both neutral and acidic cannabinoids without derivatization.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: GC-MS analytical workflow for cannabinoid analysis.
References
Quantifying Divarinol: A Comparison of Analytical Methods and Performance Data
For researchers, scientists, and professionals in drug development, the accurate quantification of cannabinoids is paramount. This guide provides a comparative overview of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of divarinol (CBDV), with a focus on the use of a d5-deuterated internal standard.
Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
In analytical chemistry, the LOD is the lowest concentration of an analyte that can be reliably detected by a specific method, distinguishing it from the absence of that analyte (background noise). The LOQ, on the other hand, is the lowest concentration that can be quantitatively measured with an acceptable level of precision and accuracy.
Performance Data for Divarinol (CBDV) Quantification
A certificate of analysis for a cannabinoid product reported the following limits for CBDV:
-
LOD: 6.50E-5 %
-
LOQ: 0.0015 %
It is important to note that the specific analytical methodology, including the use of a deuterated internal standard, was not detailed in this particular document.
In a broader study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 17 cannabinoids, including CBDV, the following performance characteristics were established. Although the study utilized deuterated internal standards, it did not specify if d5-divarinol was used for the quantification of divarinol. The lower limit of quantification (LLOQ) for all 17 cannabinoids, which is equivalent to the LOQ, was reported to be in the low nanogram per milliliter (ng/mL) range in the final extract, translating to low micrograms per gram (µg/g) in the solid sample.
| Parameter | Divarinol (CBDV) |
| Limit of Detection (LOD) | 6.50E-5 % |
| Limit of Quantification (LOQ) | 0.0015 % |
Table 1: Limit of Detection and Quantification for Divarinol (CBDV) from a Certificate of Analysis.
A comprehensive study on the quantification of 17 cannabinoids using LC-MS/MS provides further context on achievable limits. While not specific to a d5-divarinol standard, the lower limit of quantification (LLOQ) for all analyzed cannabinoids was established, demonstrating the sensitivity of modern analytical instrumentation.
Alternative Analytical Approaches
Beyond the use of deuterated internal standards with LC-MS/MS or GC-MS, other analytical techniques are employed for cannabinoid quantification. High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a common method. However, for achieving the lowest possible detection and quantification limits, mass spectrometry-based methods are generally superior.
Experimental Protocols
Sample Preparation for Cannabinoid Analysis
A general workflow for the analysis of cannabinoids in a solid matrix, such as cannabis flower or extract, involves the following steps:
-
Homogenization: The sample is ground into a fine powder to ensure uniformity.
-
Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent (e.g., methanol, ethanol, acetonitrile).
-
Internal Standard Spiking: A known concentration of the internal standard (e.g., d5-divarinol) is added to the extraction solvent. This is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.
-
Dilution: The extract is diluted to a concentration that falls within the linear range of the analytical instrument.
-
Filtration: The diluted extract is filtered to remove any particulate matter before injection into the analytical instrument.
Figure 1. A generalized workflow for the preparation and analysis of cannabinoid samples.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a powerful technique for the selective and sensitive quantification of cannabinoids.
-
Chromatographic Separation: The diluted extract is injected into a liquid chromatograph. The different cannabinoids are separated based on their chemical properties as they pass through a column.
-
Ionization: The separated compounds are introduced into the mass spectrometer and are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z).
-
Fragmentation and Detection: A specific precursor ion for the analyte of interest (e.g., divarinol) is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces background noise, leading to lower detection and quantification limits. The same process is simultaneously performed for the deuterated internal standard.
Figure 2. The process of cannabinoid quantification using LC-MS/MS with an internal standard.
Conclusion
The use of a deuterated internal standard, such as d5-divarinol, in conjunction with mass spectrometry-based methods like LC-MS/MS or GC-MS, is the gold standard for the accurate and precise quantification of divarinol. While specific, publicly available validation reports detailing the exact LOD and LOQ for divarinol with a d5-divarinol standard are limited, the existing data on multi-cannabinoid analysis demonstrates that low µg/g to ng/g detection and quantification levels are readily achievable with modern instrumentation and methodologies. For researchers and drug development professionals, the implementation of a properly validated analytical method utilizing an appropriate internal standard is critical for obtaining reliable and defensible quantitative results.
A Comparative Guide to Deuterated vs. Non-Deuterated Standards in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly true for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Among the available options, stable isotope-labeled (SIL) internal standards, especially deuterated compounds, are often considered the gold standard. However, their performance characteristics can differ from their non-deuterated counterparts in several key aspects. This guide provides an objective comparison of deuterated and non-deuterated standards, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical assays.
Performance Characteristics: A Head-to-Head Comparison
The primary role of an internal standard is to compensate for the variability inherent in an analytical method, including sample preparation, injection volume, and instrument response. Ideally, the internal standard should behave identically to the analyte of interest. While deuterated standards closely mimic their non-deuterated analogues, subtle differences can impact assay performance.
Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS. Internal standards are employed to correct for these effects.
Deuterated Standards: Due to their similar physicochemical properties, deuterated internal standards are expected to experience the same degree of matrix effects as the analyte, leading to accurate correction.[1][2][3][4][5] However, this is not always the case. Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the deuterated standard, causing them to elute in regions with different levels of ion suppression or enhancement.[1][2][3]
Non-Deuterated Standards: Non-deuterated internal standards, which are structurally similar but not identical to the analyte, are more likely to have different retention times and ionization efficiencies. This can lead to inadequate compensation for matrix effects, resulting in reduced accuracy and precision.
The following table summarizes the impact of internal standard selection on assay precision and accuracy in the presence of matrix effects.
| Internal Standard Type | Analyte | Matrix | Improvement in Precision (CV%) | Improvement in Accuracy | Reference |
| Deuterated | Sirolimus | Whole Blood | Inter-patient imprecision reduced from 7.6-9.7% (with non-deuterated IS) to 2.7-5.7% | Results with deuterated IS were less affected by inter-patient variability. | [6] |
| Deuterated | Pesticides & Mycotoxins | Cannabis | RSD values dropped from >50% (without IS) to <20% | Accuracy improved from a difference of >60% (without IS) to within 25% of the true value. | [1] |
Chromatographic Separation: The Isotope Effect
A key difference between deuterated and non-deuterated compounds is the potential for chromatographic separation, known as the H/D isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in intermolecular interactions with the stationary phase of the chromatography column.
Deuterated Standards: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] This retention time shift, though often small, can be significant enough to cause the analyte and internal standard to experience different matrix conditions, compromising the accuracy of quantification.[1][2][3]
Non-Deuterated Standards: Non-deuterated analogues will have distinct retention times from the analyte by design. The key is to select a standard that elutes close to the analyte without co-eluting with interfering matrix components.
The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[5][8][9][10] This is particularly relevant in studies involving metabolism, where enzymatic reactions can be slowed by the presence of deuterium at the site of metabolic transformation.
Deuterated Standards: The KIE can be a significant advantage in drug metabolism studies, as deuteration at a metabolic soft spot can slow down the rate of clearance, leading to improved pharmacokinetic profiles.[8][9][10] However, in bioanalysis, if the internal standard is metabolized at a different rate than the analyte, it can lead to inaccurate quantification.
Non-Deuterated Standards: Non-deuterated standards will have their own metabolic pathways, which are unlikely to perfectly match that of the analyte. This can also introduce variability in the assay.
Experimental Protocols
To ensure the suitability of an internal standard for a quantitative bioanalytical method, a thorough validation is required. Below are detailed protocols for key experiments to assess the performance of both deuterated and non-deuterated standards.
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This method provides a quantitative assessment of matrix effects by comparing the response of an analyte in a clean solution to its response in an extracted blank matrix sample.
Objective: To determine if the presence of matrix components enhances or suppresses the ionization of the analyte and internal standard.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and the internal standard in the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the extracts with the analyte and internal standard to the same concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte and internal standard before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria (as per EMA guidelines): The coefficient of variation (CV) of the IS-normalized MF from the different lots of matrix should not be greater than 15%.
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
Objective: To visualize the effect of the sample matrix on the analyte's signal throughout the chromatographic run.
Procedure:
-
Set up the infusion: Continuously infuse a standard solution of the analyte at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.
-
Inject a blank matrix extract: While the analyte is being infused, inject a prepared blank matrix extract onto the LC column.
-
Monitor the analyte's signal: Record the signal of the infused analyte over the entire chromatographic run.
-
Interpretation: A stable baseline indicates no matrix effects. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement. This information can be used to adjust the chromatography to move the analyte's retention time away from these regions.
Visualizing the Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard, with specific considerations for deuterated standards.
Caption: Workflow for bioanalytical method validation using an internal standard.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated standards, while often the preferred choice due to their close structural similarity to the analyte, are not without their potential drawbacks, including chromatographic shifts and differential matrix effects. A thorough method validation, including the specific evaluation of matrix effects and potential isotopic instabilities, is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application. By carefully considering the performance characteristics and conducting the appropriate validation experiments, researchers can confidently select the most suitable internal standard for their analytical needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Guide to Alternative Internal Standards for Minor Cannabinoid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of minor cannabinoids is crucial. The use of internal standards (IS) is fundamental in analytical chemistry, particularly in chromatographic methods like liquid chromatography-mass spectrometry (LC-MS), to ensure precision and accuracy by correcting for variations in sample preparation and instrument response.[1] While isotopically labeled analogs of each analyte are considered the gold standard, their commercial availability for the ever-growing list of minor cannabinoids is limited.[2][3][4] This guide compares the performance of commonly used deuterated internal standards with alternative options, providing supporting data and experimental context.
The Gold Standard: Isotope-Labeled Internal Standards
Isotopically labeled internal standards, such as deuterated analogs (e.g., Δ9-THC-d3, CBD-d3), are the preferred choice for mass spectrometry-based quantification.[1] These standards are ideal because they share nearly identical chemical and physical properties with the analyte of interest, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[1][5] A mass shift of at least 3 mass units is recommended to prevent isotopic overlap during MS analysis.[6]
Key Advantages:
-
Corrects for matrix effects.[5]
-
Accounts for analyte loss during sample preparation.[1]
-
Improves accuracy and precision of quantification.[5]
Limitations:
Alternative Internal Standard Strategies
When a specific deuterated internal standard for a minor cannabinoid is unavailable, researchers can employ several alternative strategies. The choice of an alternative IS should be carefully validated for each specific analytical method and matrix.
1. Using a Deuterated Standard of a Major Cannabinoid:
A common practice is to use a deuterated standard of a major, structurally related cannabinoid to quantify a minor one. For instance, CBN-d3 is often used to quantify several minor cannabinoids due to its moderate retention time.[7] Similarly, THC-d3 has been employed for THCA-A because of their similar retention times.[8]
2. Structural Analogs (Non-Isotopically Labeled):
Compounds that are structurally similar to the analytes but not isotopically labeled can also be used. Examples include abnormal CBD and cannabichromeorcin.[9] The key is that the analog should exhibit similar extraction efficiency and chromatographic behavior to the analyte.
3. Unrelated Compounds:
In some cases, compounds with no structural resemblance to cannabinoids have been used as internal standards. These are generally chosen based on their chemical stability, lack of presence in the sample matrix, and suitable retention time. Examples include Ibuprofen[9][10], 5α-cholestane[9], and Norgestrel.[11] However, it's important to note that such standards may not effectively correct for matrix effects that specifically impact cannabinoids.[4][10]
Performance Comparison of Internal Standards
The following table summarizes the performance of different internal standard strategies based on published data. The ideal internal standard will have recovery and matrix effect values close to 100% and precision (relative standard deviation, %RSD) values that are as low as possible.
| Internal Standard Type | Analyte(s) | Recovery (%) | Precision (%RSD) | Matrix Effect (%) | Key Considerations |
| Isotopically Labeled | Matched to Analyte | Typically 85-115% | < 15% | Minimal | Gold Standard: Most accurate for correcting matrix effects and variability.[5] |
| Isotopically Labeled | CBN-d3 for various minor cannabinoids | Not explicitly stated for each minor | Good precision reported in multi-analyte methods | Varies by analyte and matrix | A practical choice when specific standards are unavailable; validation is crucial.[7] |
| Structural Analog | 5α-cholestane for cannabinoids (GC-MS) | Not specified | Improved sensitivity noted over a deuterated standard in one study | Not specified | May offer benefits in specific chromatographic systems, requires thorough validation.[9] |
| Unrelated Compound | Ibuprofen for 17 cannabinoids | 85-108% (for the overall method)[10] | Good repeatability for the method[10] | Does not correct for matrix effects[4][10] | Can correct for procedural errors but not matrix-induced ion suppression/enhancement.[10] |
Experimental Protocols
General Sample Preparation for Cannabinoid Analysis:
This protocol is a generalized representation. Specific details may vary based on the matrix and target analytes.
-
Homogenization: Grind the plant material or homogenize the sample matrix to ensure uniformity.
-
Extraction:
-
Weigh a precise amount of the homogenized sample (e.g., 0.1 g) into a centrifuge tube.[10]
-
Add a defined volume of extraction solvent (e.g., 5.0 mL of methanol or ethanol).[10][12]
-
Add the internal standard solution at this stage to account for extraction variability.[1]
-
Vortex and sonicate the mixture for a set period (e.g., 30 minutes) to facilitate extraction.[10]
-
Centrifuge the sample to separate the solid material from the extract.[10]
-
-
Dilution:
-
Filtration: Filter the diluted extract through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter before injection into the LC-MS system.
-
Analysis: Analyze the prepared sample using a validated LC-MS/MS method.[13]
Visualizing the Workflow and Decision Process
The following diagrams illustrate the typical analytical workflow and a logical approach to selecting an internal standard.
Caption: General experimental workflow for cannabinoid analysis.
Caption: Decision tree for internal standard selection.
References
- 1. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 2. karger.com [karger.com]
- 3. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciensano.be [sciensano.be]
- 10. mdpi.com [mdpi.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for 5-Propylbenzene-1,3-diol-d5
Hazard Identification and Mitigation:
5-Propylbenzene-1,3-diol is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters the airways, can cause respiratory irritation, and is toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to keep it away from heat, sparks, open flames, and other ignition sources[1][2]. All equipment used, including containers and receiving equipment, should be grounded and bonded to prevent static discharge[2][3].
Personal Protective Equipment (PPE):
Appropriate personal protective equipment must be worn at all times when handling this compound. This includes protection for the hands, body, eyes, and face.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a splash hazard. | To protect against splashes and vapors that can cause serious eye irritation[3]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat, to prevent skin contact. | To avoid skin irritation and absorption[2]. Contaminated clothing should be removed immediately and washed before reuse[1]. |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | To prevent respiratory irritation from inhaling dust, fumes, gas, mist, vapors, or spray[1][2][3]. |
Operational and Disposal Plans:
Handling and Storage: Use only non-sparking tools and take precautionary measures against static discharge[2][3]. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[1][2]. Store it locked up and away from strong oxidizing agents[2].
First Aid Measures:
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell[2].
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water or shower[2].
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor[1][2]. There is a risk of aspiration which can cause serious lung damage[2].
Spill and Disposal Procedures: In the event of a spill, do not let the product enter drains. Remove all sources of ignition and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal[2]. The disposal of the waste material must be in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant[2].
Experimental Workflow:
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
